NAMPT activator-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21N5O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(4-piperazin-1-ylsulfonylphenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H21N5O3S/c23-17(20-13-14-5-7-18-8-6-14)21-15-1-3-16(4-2-15)26(24,25)22-11-9-19-10-12-22/h1-8,19H,9-13H2,(H2,20,21,23) |
InChI Key |
UJLNVXGRVQYDKI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target Binding Site of NAMPT Activator-6 and Related Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a fundamental coenzyme essential for cellular metabolism, signaling, and DNA repair. The activation of NAMPT presents a promising therapeutic strategy for conditions associated with NAD+ depletion, such as aging-related diseases and neurodegeneration. This technical guide provides a comprehensive overview of the target binding site of NAMPT activators, with a focus on the class of allosteric modulators to which NAMPT activator-6 belongs. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related urea-type activators, such as SBI-797812, and other reported NAMPT positive allosteric modulators (N-PAMs) to elucidate the mechanism of action and binding interactions. Detailed experimental protocols for the characterization of these activators are also provided, along with visual representations of key pathways and workflows.
Introduction: The Role of NAMPT in NAD+ Metabolism
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+[1]. As the rate-limiting step in the primary NAD+ salvage pathway in mammals, NAMPT plays a pivotal role in maintaining cellular NAD+ levels[1]. The activity of NAMPT is crucial for a multitude of cellular processes that are dependent on NAD+, including the function of sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs)[2].
The development of small molecule activators of NAMPT aims to boost NAD+ biosynthesis, thereby counteracting the age-associated decline in NAD+ levels and offering therapeutic benefits for a range of diseases.
The Allosteric Binding Site of Urea-Type NAMPT Activators
Extensive research, including X-ray crystallography, has revealed that small molecule activators of NAMPT, including the class to which this compound belongs, do not bind to the enzyme's active site. Instead, they occupy an allosteric pocket located in a "rear channel" adjacent to the active site[3][4][5][6]. This binding mode is distinct from that of NAMPT inhibitors like FK866, which typically occupy the nicotinamide-binding pocket within the active site[2][3].
The binding of these activators to the rear channel is thought to induce a conformational change in the enzyme that enhances its catalytic activity. This allosteric modulation can lead to an increased affinity for substrates, stabilization of the active enzyme conformation, and relief from feedback inhibition by NAD+[5].
A predicted binding model of a compound structurally related to this compound (compound 4 from Cheng et al., 2024) with NAMPT (PDB: 2GVJ) illustrates the interactions within this allosteric pocket[7].
Quantitative Data for NAMPT Activators
Table 1: Enzymatic Activation of NAMPT by Urea-Type Activators
| Compound | EC50 (µM) | Max Activation (% of control) | Cell Line/Assay Conditions | Reference |
| SBI-797812 | 0.37 | ~110% | Recombinant human NAMPT | [8] |
| SBI-797812 (in another study) | 2.75 | 59% increase in NMN production | Biochemical NAMPT assay | [8] |
| Nampt activator-2 (compound 34) | 0.023 | Not specified | Not specified | [9] |
| JGB-1-155 (N-PAM) | 3.29 | Not specified | Not specified | [9] |
Table 2: Binding Affinity of NAMPT Activators
| Compound | KD (nM) | Assay Method | Reference |
| NAT | 379 | Isothermal Titration Calorimetry (ITC) | [9] |
| Nampt activator-3 (NAT derivative) | 132 | Not specified | [9] |
| SBI-797812 | 2000-6000 | Fluorescence Polarization | [3] |
Table 3: Effect of NAMPT Activators on Cellular NAD+ Levels
| Compound | Concentration (µM) | Incubation Time (h) | Cell Line | % Increase in NAD+/NADH | Reference |
| SBI-797812 | 2 | 4 | A549 | ~150% | [8] |
| SBI-797812 | 10 | 4 | A549 | Not specified, significant increase | [8] |
| Compound 10 (non-pyridyl urea-type) | 2 | 4 | A549 | ~247% | [8] |
| Compound 10 (non-pyridyl urea-type) | 10 | 4 | A549 | Not specified, significant increase | [8] |
Signaling Pathways and Experimental Workflows
NAMPT-Mediated NAD+ Salvage Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of NAD+ on cellular processes.
Caption: The NAMPT-mediated NAD+ salvage pathway and points of regulation.
Mechanism of Allosteric Activation
This diagram depicts the proposed mechanism of how allosteric activators enhance NAMPT function.
Caption: Proposed mechanism of NAMPT allosteric activation.
Experimental Workflow for Characterizing NAMPT Activators
This workflow outlines the key experimental steps for identifying and characterizing novel NAMPT activators.
References
- 1. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examining the allosteric mechanism of NAMPT for targeted drug discovery | Poster Board #404 - American Chemical Society [acs.digitellinc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activation of NAMPT and NAD+ Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. The focus is on the methodologies used to characterize NAMPT activators and their impact on NAD+ biosynthesis. While specific quantitative data for "NAMPT activator-6" is not extensively available in public literature, this guide utilizes data from other well-characterized NAMPT activators, such as SBI-797812 and NAT, to illustrate the principles and experimental approaches.
Introduction to NAMPT and NAD+ Biosynthesis
Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide (NAM) back into NAD+.[1][2] NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3][4] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[3] Due to its central role, NAMPT has emerged as a significant therapeutic target for conditions associated with depleted NAD+ levels, such as aging and neurodegenerative diseases.[1][5] Small molecule activators of NAMPT offer a promising strategy to boost cellular NAD+ levels.[1][6]
Quantitative Analysis of NAMPT Activators
The in vitro efficacy of NAMPT activators is quantified through various enzymatic assays. Key parameters include the half-maximal effective concentration (EC50), maximal velocity (Vmax), and the Michaelis constant (Km). Below are tables summarizing representative data for known NAMPT activators.
Table 1: In Vitro Activation of NAMPT by Small Molecules
| Compound | Assay Type | EC50 (µM) | Maximal Activation (fold) | Reference |
| SBI-797812 | Recombinant Human NAMPT | 0.37 ± 0.06 | 2.1 | [6] |
| Compound 2 | Recombinant Human NAMPT | 6.182 | - | [7] |
Table 2: Kinetic Parameters of NAMPT in the Presence of Activators
| Activator | Substrate | Vmax (relative units) | Km (µM) | Reference |
| None (Control) | NAM | Increased with NAT | Higher with NAT | [1] |
| 10 µM NAT | NAM | Markedly Increased | Increased | [1] |
| None (Control) | PRPP | Increased with NAT | Higher with NAT | [1] |
| 10 µM NAT | PRPP | Markedly Increased | Increased | [1] |
| None (Control) | ATP | - | 1.73 ± 0.32 mM | [6] |
| SBI-797812 | ATP | - | 0.29 ± 0.03 mM | [6] |
Experimental Protocols
In Vitro NAMPT Enzyme Activity Assay (Coupled Fluorometric Method)
This assay measures the production of NMN by NAMPT through a series of coupled enzymatic reactions that result in a fluorescent signal.[1][8]
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 12 mM MgCl2, 0.02% BSA)[9]
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of NAM, PRPP, and ATP in assay buffer. Prepare a working solution of the test compound at various concentrations.
-
Enzyme Mix: In the assay buffer, prepare an enzyme mix containing NMNAT and ADH.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
NAMPT Assay Buffer
-
Recombinant NAMPT enzyme
-
Test compound at desired concentrations (or vehicle control)
-
-
Initiation: To initiate the reaction, add a substrate mix containing NAM, PRPP, ATP, and ethanol, along with the NMNAT/ADH enzyme mix.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence of the resulting NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[8]
-
Data Analysis: Calculate the percent activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Cellular NAD+ Level Measurement by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the accurate quantification of intracellular NAD+ levels.[10][11]
Materials:
-
Cell culture reagents
-
Test compound
-
Phosphate (B84403) Buffered Saline (PBS), ice-cold
-
Perchloric acid (HClO4) for extraction
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase buffers (e.g., potassium phosphate buffer and methanol)[10]
-
NAD+ standard solution
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the NAMPT activator or vehicle control for the desired time.
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding a specific volume of cold perchloric acid.
-
Scrape the cells and collect the lysate.
-
-
Extraction and Neutralization:
-
Centrifuge the lysate to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Quantification: Determine the concentration of NAD+ in the samples by comparing the peak area to a standard curve generated with known concentrations of NAD+. Normalize the NAD+ levels to the total protein concentration of the cell lysate.
Visualizations of Pathways and Workflows
NAMPT-Mediated NAD+ Biosynthesis Pathway
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of intervention for NAMPT activators.
Experimental Workflow for In Vitro NAMPT Activator Characterization
Caption: A typical workflow for the in vitro characterization of a novel NAMPT activator.
Conclusion
The in vitro evaluation of NAMPT activators is a critical step in the drug discovery and development process. By employing robust enzymatic and cellular assays, researchers can quantify the potency and elucidate the mechanism of action of these compounds. The detailed protocols and workflows presented in this guide provide a framework for the systematic characterization of novel NAMPT activators, such as this compound, and their potential to modulate NAD+ biosynthesis for therapeutic benefit.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SBI-797812 - Wikipedia [en.wikipedia.org]
- 6. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Effects of NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3][4][5] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling pathways.[3][6][7] The activity of NAMPT directly influences intracellular NAD+ levels, making it a compelling therapeutic target for a range of diseases associated with depleted NAD+, such as metabolic disorders, neurodegenerative diseases, and age-related conditions.[6][8][9] Small-molecule activators of NAMPT offer a promising strategy to boost NAD+ levels and mitigate the pathological consequences of its decline. This document provides a technical overview of the cellular effects of NAMPT activators, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific data for a compound designated solely as "NAMPT activator-6" is limited, this guide synthesizes findings from studies on various well-characterized NAMPT activators to provide a comprehensive understanding of their cellular impact.[10]
Quantitative Data on the Effects of NAMPT Activators
The following tables summarize the quantitative effects of various NAMPT activators on enzyme activity and cellular NAD+ levels as reported in the scientific literature.
Table 1: In Vitro Biochemical Activity of NAMPT Activators
| Compound/Activator | EC50 (µM) | Maximal Activation (% of control) | Assay Conditions | Reference |
| Activator 6 | 2.75 | 159% (at 30 µM) | Biochemical assay for NMN production. | [11] |
| SBI-797812 | < 0.5 | Not specified | Biochemical NAMPT activation assay. | [10] |
| NAT | 5.7 | Not specified | Biochemical NAMPT activation assay. | [5][10] |
| NAMPT activator-3 | 2.6 | Not specified | Biochemical NAMPT activation assay. | [10] |
| NAMPT activator-7 | < 0.5 | Not specified | Biochemical NAMPT activation assay. | [10] |
| NAMPT activator-8 | < 0.5 | Not specified | Biochemical NAMPT activation assay. | [10] |
| Compound 10 | Not specified | ~175% (at 10 µM) | Biochemical assay for NMN production. | [11] |
Table 2: Cellular Effects of NAMPT Activators
| Compound/Activator | Cell Line | Effect | Concentration (µM) | Duration | Reference |
| Activator 6 | A549 | 150% increase in total NAD+/NADH | 2 and 10 | 4 hours | [11] |
| Compound 10 | A549 | 247% increase in total NAD+/NADH | 2 and 10 | 4 hours | [11] |
| Compound 10 | Mouse Islets | 310% increase in total NAD+ | 5 | Not specified | [11] |
| NAT-5r | HeLa | Increased cellular NAD+ | 10 | 6 hours | [9] |
| NAT | HepG2 | Increased intracellular NAD+ | 5 | 6 hours | [9] |
| SBI-0797812 | THP-1 | Reduced cellular NAD+ | Concentration-dependent | Not specified | [8] |
| N-PAMs | THP-1 | Increased cellular NAD+ | Not specified | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by NAMPT activators and the general workflows for their experimental evaluation.
Caption: The NAMPT-mediated NAD+ salvage pathway and points of regulation.
Caption: A generalized workflow for the discovery and validation of NAMPT activators.
Caption: The cascade of cellular events following the activation of NAMPT.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of NAMPT activators.
Biochemical NAMPT Activity Assay
Objective: To measure the in vitro enzymatic activity of NAMPT in the presence of a potential activator.
Principle: This assay quantifies the production of nicotinamide mononucleotide (NMN) from nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) by recombinant NAMPT. The production of NMN can be coupled to subsequent enzymatic reactions that result in a detectable signal (e.g., fluorescence or absorbance).
Materials:
-
Purified recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection (Ex/Em ~340/460 nm for NADH)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, PRPP, NMNAT, ADH, and ethanol.
-
Dispense the test compound at various concentrations into the wells of the microplate. Include a DMSO vehicle control.
-
Add the purified NAMPT enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for compound binding.
-
Initiate the reaction by adding NAM to each well.
-
Immediately monitor the increase in fluorescence over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity against the compound concentration to determine the EC50 and maximal activation.[2][9][11]
Cellular NAD+/NADH Measurement Assay
Objective: To quantify the total intracellular levels of NAD+ and NADH in cells treated with a NAMPT activator.
Principle: This assay is based on a lactate (B86563) dehydrogenase (LDH) cycling reaction. In the presence of LDH, NAD+ is reduced to NADH, which then reduces a probe to a fluorescent product. The fluorescence intensity is directly proportional to the amount of NAD+ in the sample. A parallel measurement in the presence of a reducing agent can determine the total NAD+/NADH pool.
Materials:
-
Cultured cells (e.g., A549, HeLa, THP-1)
-
Cell culture medium and supplements
-
Test compound (NAMPT activator)
-
NAD+/NADH extraction buffer
-
Commercial NAD+/NADH assay kit (e.g., NAD/NADH-Glo™ Assay)
-
96-well white-walled microplate
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NAMPT activator or vehicle control for a specified duration (e.g., 4-6 hours).[9][11]
-
Lyse the cells using the NAD+/NADH extraction buffer provided in the kit.
-
Follow the manufacturer's protocol to separate the NAD+ and NADH fractions or to measure the total NAD+/NADH pool.
-
Add the detection reagent to each well and incubate to allow for the enzymatic cycling reaction to occur.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the concentration of NAD+ and/or NADH based on a standard curve.
-
Normalize the results to the total protein concentration or cell number.
FK866 Rescue (Cytotoxicity) Assay
Objective: To assess the ability of a NAMPT activator to rescue cells from the cytotoxic effects of a potent NAMPT inhibitor, FK866.
Principle: FK866 specifically inhibits NAMPT, leading to NAD+ depletion and subsequent cell death. A true NAMPT activator should be able to overcome this inhibition by increasing NAMPT activity, thereby restoring NAD+ levels and promoting cell survival.
Materials:
-
Cultured cells
-
Cell culture medium and supplements
-
FK866 (a potent NAMPT inhibitor)
-
Test compound (NAMPT activator)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well clear-bottomed microplate
-
Plate reader for absorbance or luminescence
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a fixed, cytotoxic concentration of FK866 in the presence of increasing concentrations of the NAMPT activator. Include controls for vehicle, FK866 alone, and activator alone.
-
Incubate the cells for a period sufficient to induce cell death by FK866 (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Plot the percentage of cell viability against the concentration of the NAMPT activator to determine its protective effect.[9]
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available research and should not be considered as medical advice. The specific compound "this compound" is mentioned in the literature primarily in the context of a tool for optical control systems, and detailed cellular effects data for this specific molecule are not widely available. The data and protocols presented here are a synthesis of information from various NAMPT activators.
References
- 1. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of NAMPT Activator-6 (SBI-797812): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of NAMPT activator-6, also known as SBI-797812. This small molecule has emerged as a significant tool for studying the modulation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism. By directly activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, SBI-797812 offers a promising avenue for investigating the therapeutic potential of boosting NAD+ levels in various pathological conditions.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Core Pharmacodynamics: Mechanism of Action
SBI-797812 is a direct, allosteric activator of NAMPT.[1] Its mechanism is multifaceted, effectively turning NAMPT into a more efficient enzyme.[1][2] Unlike NAMPT inhibitors that block the active site, SBI-797812 enhances the enzyme's catalytic activity through several coordinated actions:
-
Shifts Reaction Equilibrium: It pushes the enzymatic reaction towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][2][3]
-
Increases ATP Affinity: The activation of NAMPT by SBI-797812 is ATP-dependent, and the compound increases the enzyme's affinity for ATP.[1][3]
-
Stabilizes Phosphorylated NAMPT: It stabilizes the phosphorylated histidine residue (pHis247) on NAMPT, a key intermediate in the catalytic cycle.[1][3]
-
Promotes Pyrophosphate Consumption: It encourages the consumption of pyrophosphate, a by-product of the reaction.[1][3]
-
Blunts NAD+ Feedback Inhibition: Crucially, SBI-797812 overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+, allowing for sustained NMN and NAD+ production.[1][3][4]
This concerted mechanism leads to a significant increase in intracellular NMN and subsequently, NAD+ levels in various cell types and in vivo.[1][2][3]
Signaling Pathway of NAMPT Activation
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the points of intervention by activators and inhibitors.
Caption: The NAD+ salvage pathway and its modulation.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for this compound (SBI-797812) and other relevant NAMPT modulators.
Table 1: Pharmacokinetic Parameters
| Compound | Species | Dose & Route | Cmax | Tmax | Half-life (t½) | Oral Bioavailability (F) | Notes |
| SBI-797812 | Mouse | 10 mg/kg, i.p. | 3297 ng/mL (8.2 µM) | - | - | Low | Appreciable plasma exposure for up to 4 hours.[3][5] |
| Cytokinetics Activator | Mouse | 1 mg/kg, i.v. | - | - | 223 min | 49% | Data for a different NAMPT activator for comparison. |
| Cytokinetics Activator | Mouse | 1 mg/kg, p.o. | - | - | 202 min | 49% | Data for a different NAMPT activator for comparison. |
| Cytokinetics Activator | Rat | 1 mg/kg, i.v. | - | - | 94.2 min | 95% | Data for a different NAMPT activator for comparison. |
| Cytokinetics Activator | Rat | 1 mg/kg, p.o. | - | - | 119 min | 95% | Data for a different NAMPT activator for comparison. |
| FK866 (Inhibitor) | Mouse | 10 mg/kg, i.v. | 14 µM | - | ~50 min | - | Data for a well-known NAMPT inhibitor.[6] |
Table 2: Pharmacodynamic Parameters
| Compound | Parameter | Value | Assay System | Notes |
| SBI-797812 | EC50 | 0.37 ± 0.06 µM | Recombinant human NAMPT | Maximal stimulation of NMN formation was 2.1-fold.[1] |
| SBI-797812 | EC50 | 2.75 µM | Biochemical assay (Mus musculus NAMPT) | Showed a 59% increase in NMN production at 30 µM. |
| SBI-797812 | In Vitro NAD+ Increase | 2.2-fold | A549 cells | NMN levels increased 17.4-fold.[2] |
| SBI-797812 | In Vitro NAD+ Increase | 1.25-fold | Human primary myotubes (at 10 µM) | NMN levels increased 2.5-fold.[1] |
| SBI-797812 | In Vivo NAD+ Increase | 1.3-fold | Mouse liver | 20 mg/kg i.p. dose, measured after 4 hours.[1] |
| NAT (Activator) | EC50 | 5.7 µM | Recombinant NAMPT | Data for another NAMPT activator. |
| Nampt activator-2 | EC50 | 0.023 µM | Recombinant NAMPT | Data for a potent NAMPT activator. |
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate assessment of NAMPT activators. Below are methodologies for key in vitro and in vivo experiments.
Biochemical NAMPT Activity Assay (Coupled Enzyme Assay)
This is a common high-throughput method to screen for NAMPT modulators. The activity of NAMPT is coupled to other enzymatic reactions that ultimately produce a fluorescent or colorimetric signal.
Principle:
-
NAMPT Reaction: NAMPT converts Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to Nicotinamide Mononucleotide (NMN) in the presence of ATP.
-
NMNAT Reaction: NMN is converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase).
-
Detection Reaction: The generated NAD+ is used by a cycling enzyme mix, often including alcohol dehydrogenase (ADH), to reduce a probe, resulting in a signal proportional to NAMPT activity.
Materials:
-
Recombinant Human NAMPT Enzyme
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)
-
Substrates: Nicotinamide (NAM), PRPP, ATP
-
Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)
-
ADH Substrate: Ethanol
-
Fluorescent Probe (e.g., Resazurin) or NADH detection (Ex/Em: 340/460 nm)
-
96-well or 384-well microplates (black for fluorescence)
-
Test compound (SBI-797812) and controls (e.g., DMSO vehicle, known inhibitor like FK866)
Procedure:
-
Reagent Preparation: Prepare working solutions of the NAMPT enzyme, substrates, and coupling enzymes in the assay buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: To the wells of the microplate, add the NAMPT enzyme solution.
-
Compound Addition: Add the serially diluted test compound or vehicle control to the respective wells. A pre-incubation step (e.g., 30 minutes at room temperature) may be included.
-
Initiation: Start the reaction by adding a master mix containing the substrates (NAM, PRPP, ATP) and the coupling/detection reagents.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Subtract background signals, normalize the data to controls, and plot the dose-response curve to determine the EC50 value.
Caption: Workflow for a biochemical NAMPT activity assay.
Cellular NAD+ Measurement Assay
This assay quantifies the effect of a NAMPT activator on NAD+ levels within cells.
Principle: Cellular NAD+ is extracted and then measured, typically using an enzymatic cycling assay or by LC-MS/MS for greater sensitivity and specificity.
Materials:
-
Cultured cells (e.g., A549 human lung carcinoma cells)
-
Cell culture medium and supplements
-
Test compound (SBI-797812)
-
Extraction Buffers (Acidic for NAD+, Basic for NADH)
-
NAD+/NADH Cycling Assay Kit or access to LC-MS/MS
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of SBI-797812 or vehicle control for a specified time (e.g., 4 hours).
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS.
-
NAD+ Extraction:
-
Lyse the cells using an acidic extraction buffer to preserve NAD+ while degrading NADH.
-
Neutralize the extracts.
-
Centrifuge to remove cell debris.
-
-
Quantification:
-
Enzymatic Cycling Assay: Use a commercial kit where NAD+ is cycled through redox reactions, generating a quantifiable colorimetric or fluorescent product.
-
LC-MS/MS: Use liquid chromatography-tandem mass spectrometry for precise quantification, often employing stable isotope-labeled NAD+ as an internal standard.
-
-
Data Normalization: Normalize the NAD+ amount to the total protein concentration or cell number in each sample.
In Vivo Pharmacokinetic and Pharmacodynamic Study
This type of study assesses the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and its effect on target engagement in a living organism.
Principle: The compound is administered to animals (e.g., mice), and its concentration in plasma and the NAD+ levels in various tissues are measured over time.
Materials:
-
Test animals (e.g., C57BL/6 mice)
-
Test compound (SBI-797812) formulated for the chosen route of administration (e.g., intraperitoneal, oral gavage).
-
Blood collection supplies (e.g., heparinized tubes).
-
Tissue harvesting tools.
-
Analytical equipment (LC-MS/MS) for quantifying both the drug and NAD+.
Procedure:
-
Dosing: Administer a single dose of SBI-797812 to a cohort of mice (e.g., 10-20 mg/kg, i.p.).
-
Sample Collection (Pharmacokinetics): Collect blood samples at various time points post-dosing (e.g., 0, 15, 30, 60, 120, 240 minutes). Process the blood to obtain plasma.
-
Sample Collection (Pharmacodynamics): At a terminal time point (e.g., 4 hours), euthanize the animals and harvest tissues of interest (e.g., liver, muscle, heart). Snap-freeze the tissues immediately.
-
Sample Analysis:
-
Extract SBI-797812 from plasma samples and analyze concentrations using a validated LC-MS/MS method to determine parameters like Cmax and exposure.
-
Homogenize tissue samples and extract NAD+ for quantification by LC-MS/MS.
-
-
Data Analysis: Plot the plasma concentration-time profile. Compare NAD+ levels in tissues from treated animals to those from a vehicle-treated control group.
Caption: Workflow for an in vivo PK/PD study.
Conclusion
This compound (SBI-797812) is a valuable research tool for elucidating the complex roles of NAD+ in cellular physiology and disease. Its well-characterized mechanism of action, involving the direct and potent activation of NAMPT, allows for targeted elevation of the NAD+ pool. While its pharmacokinetic profile suggests challenges for oral delivery, its efficacy via intraperitoneal administration in preclinical models demonstrates clear target engagement and a measurable in vivo pharmacodynamic effect. The experimental protocols detailed herein provide a robust framework for researchers to further investigate SBI-797812 and other novel NAMPT activators, paving the way for a deeper understanding of NAD+ biology and the development of new therapeutic strategies.
References
The Structure-Activity Relationship of NAMPT Activator-6 (P7C3-A20): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NAMPT activator-6, more commonly known as P7C3-A20. As a potent neuroprotective and proneurogenic agent, P7C3-A20 has garnered significant interest in the field of drug discovery for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the associated signaling pathways and workflows.
Introduction: The Promise of NAMPT Activation
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme in cellular metabolism and a variety of signaling processes. Its depletion has been linked to aging and a range of pathologies, including neurodegenerative disorders. The P7C3 series of compounds, discovered through an unbiased in vivo screen for proneurogenic agents, were later identified to function by activating NAMPT.[1][2] P7C3-A20, an optimized analog, has demonstrated enhanced potency and favorable pharmacokinetic properties.[3] This guide focuses on the core SAR principles governing the activity of P7C3-A20 and its analogs.
Core Structure-Activity Relationship (SAR) of P7C3 Analogs
The neuroprotective activity of the P7C3 series is intrinsically linked to specific structural features. The core scaffold consists of a central aminopropyl linker attached to a carbazole (B46965) moiety and an aniline (B41778) ring. Modifications to each of these components have been systematically evaluated to elucidate the SAR.
Key Structural Modifications and Their Impact on Activity
Systematic medicinal chemistry efforts have revealed several key determinants of activity for the P7C3 class of compounds. The general observations are as follows:
-
Carbazole Moiety: The dibromo substitution on the carbazole ring is important for activity. Replacing both bromine atoms with methyl groups results in a significant loss of neuroprotective efficacy.[1]
-
Aminopropyl Linker: The length and substitution on the aminopropyl linker are critical. Conversion of the central hydroxyl group to a fluorine atom, as seen in P7C3-A20, enhances activity.[3]
-
Aniline Ring: The nature of the aromatic ring at the other end of the linker influences activity. For instance, the addition of a methoxy (B1213986) group to the aniline ring in conjunction with fluorination of the linker contributes synergistically to the enhanced activity of P7C3-A20.[3]
Quantitative SAR Data
The following table summarizes the quantitative data for P7C3-A20 and related analogs, comparing their efficacy in NAMPT activation and neuroprotection. The data has been compiled from various studies to provide a comparative overview.
| Compound ID | Modifications from P7C3 | NAMPT Activation (Fold Change vs. Control) | Neuroprotective Activity (Relative to P7C3) | Reference |
| P7C3 | Parent Compound | ~1.5 - 2.0 | 1.0 | [1] |
| P7C3-A20 | -OH to -F on linker; -OCH3 on aniline | >2.0 | > P7C3 | [3] |
| (-)-P7C3-S243 | Aniline replaced with aminopyridine | Active | > P7C3 | [3] |
| (+)-P7C3-S243 | Enantiomer of (-)-P7C3-S243 | Less Active | << (-)-P7C3-S243 | [3] |
| Analog with Me instead of Br on carbazole | 2x Br to 2x CH3 on carbazole | Inactive | Inactive | [1] |
| Analog lacking N-phenyl ring | Removal of the aniline ring | Reduced Activity | Reduced Activity | [1] |
Signaling Pathways
P7C3-A20 exerts its neuroprotective effects through the activation of NAMPT and subsequent downstream signaling cascades.
NAMPT-Mediated NAD+ Salvage Pathway
P7C3-A20 allosterically activates NAMPT, enhancing the conversion of nicotinamide to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+, replenishing cellular NAD+ pools. This is crucial for maintaining cellular energy homeostasis and the function of NAD+-dependent enzymes like sirtuins.
PI3K/AKT/GSK3β Signaling Pathway
P7C3-A20 has also been shown to activate the PI3K/AKT/GSK3β signaling pathway, a key cascade involved in cell survival and apoptosis. Activation of this pathway is thought to contribute to the anti-apoptotic and neuroprotective effects of P7C3-A20.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the structure-activity relationship of P7C3-A20 and its analogs.
Coupled NAMPT Enzymatic Activity Assay
This assay measures the ability of compounds to activate recombinant NAMPT enzyme. The activity is determined by a coupled reaction that leads to the production of NADH, which can be measured spectrophotometrically.
-
Reagents: Recombinant human NAMPT, NMNAT, and alcohol dehydrogenase (ADH) enzymes; Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, Ethanol, Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAM, PRPP, ATP, NMNAT, and ADH.
-
Add the test compound (e.g., P7C3-A20) at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the recombinant NAMPT enzyme to the wells.
-
Incubate the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.[1]
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
-
Data Analysis: The fold activation is calculated by normalizing the reaction rate in the presence of the compound to the rate of the vehicle control.
In Vivo Neurogenesis Assay
This assay assesses the proneurogenic and neuroprotective effects of compounds in live animals.
-
Animal Model: Adult mice (e.g., C57BL/6).
-
Compound Administration: P7C3-A20 is dissolved in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a solution of DMSO, Kolliphor, and dextrose in water).[4][5] The compound is administered daily for a specified period (e.g., 7 days).
-
BrdU Labeling: To label dividing cells, bromodeoxyuridine (BrdU) is administered via i.p. injection daily during the compound treatment period.
-
Tissue Processing: At the end of the treatment period, animals are euthanized, and brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify newly born cells and neuronal markers (e.g., NeuN) to confirm their neuronal fate.
-
Quantification: The number of BrdU-positive and double-labeled (BrdU+/NeuN+) cells in the dentate gyrus of the hippocampus is quantified using microscopy.
-
Data Analysis: The number of new neurons in the compound-treated group is compared to the vehicle-treated control group.
Cell Viability Assay (Doxorubicin-Induced Toxicity)
This in vitro assay evaluates the cytoprotective effects of P7C3 analogs against a known toxin.[1]
-
Cell Line: U2OS (human osteosarcoma) cells.
-
Procedure:
-
Seed U2OS cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Induce cytotoxicity by adding doxorubicin (B1662922) to the cell culture medium.
-
Co-incubate the cells with the test compound and doxorubicin for 48-72 hours.
-
Assess cell viability using a standard method, such as the MTT or resazurin (B115843) reduction assay.
-
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells. The protective effect of the compound is determined by the increase in cell viability in the presence of doxorubicin compared to doxorubicin alone.
Western Blot Analysis of PI3K/AKT/GSK3β Pathway
This technique is used to measure the activation state of key proteins in this signaling pathway.
-
Sample Preparation: Treat neuronal cells or brain tissue lysates with P7C3-A20.
-
Protein Extraction and Quantification: Lyse the cells or tissue to extract total protein and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of PI3K, AKT, and GSK3β.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating NAMPT activators.
Conclusion
The aminopropyl carbazole scaffold of P7C3-A20 offers a promising starting point for the development of novel therapeutics for neurodegenerative diseases. A thorough understanding of its structure-activity relationship is paramount for the design of next-generation NAMPT activators with improved efficacy, selectivity, and pharmacokinetic profiles. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a proneurogenic, neuroprotective chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of NAD+ Metabolism and Sirtuin Activity: A Technical Guide on NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism by which small-molecule activators of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) modulate the activity of sirtuins, a class of NAD+-dependent protein deacetylases. While the specific compound "NAMPT activator-6" was not identified in a comprehensive review of scientific literature, this document focuses on the well-characterized effects of known NAMPT activators, such as SBI-797812 and P7C3, as surrogates to illustrate the core principles. We will delve into the intricate relationship between the NAD+ salvage pathway and sirtuin function, present quantitative data from preclinical studies, provide detailed experimental protocols for assessing this interaction, and visualize the underlying biological and experimental frameworks.
Introduction: The NAMPT-Sirtuin Axis
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions. Beyond its role in bioenergetics, NAD+ is an essential substrate for a variety of signaling enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38. Sirtuins, a family of seven (SIRT1-7 in mammals) NAD+-dependent lysine (B10760008) deacylases, are pivotal regulators of numerous physiological processes, including gene expression, DNA repair, metabolic control, and longevity.
The intracellular concentration of NAD+ is a key determinant of sirtuin activity. Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the predominant salvage pathway for NAD+ biosynthesis in mammals, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor of NAD+. Consequently, the activation of NAMPT presents a compelling therapeutic strategy for elevating cellular NAD+ levels and, in turn, enhancing the activity of sirtuins. This guide will explore the effects of small-molecule NAMPT activators on this crucial axis.
Quantitative Effects of NAMPT Activators on NAD+ Metabolism and Sirtuin Activity
The activation of NAMPT by small molecules leads to a measurable increase in intracellular NMN and NAD+ concentrations, which subsequently enhances the activity of sirtuins. The following tables summarize the quantitative data for representative NAMPT activators from published studies.
Table 1: Effect of NAMPT Activators on NAMPT Activity and NAD+ Metabolites
| Compound | Experimental System | Concentration | Effect | Reference |
| SBI-797812 | Recombinant human NAMPT | 0.37 µM (EC50) | 2.1-fold maximal stimulation of NMN formation | [1][2] |
| SBI-797812 | A549 human lung carcinoma cells | 10 µM (4h) | ~3-fold increase in NMN | [3] |
| SBI-797812 | A549 human lung carcinoma cells | 10 µM (4h) | ~1.5-fold increase in NAD+ | [3] |
| SBI-797812 | Human primary myotubes | 10 µM (4h) | 2.5-fold increase in NMN | [3] |
| SBI-797812 | Human primary myotubes | 10 µM (4h) | 1.25-fold increase in NAD+ | [3] |
| P7C3-A20 | Recombinant human NAMPT | Dose-dependent | Activation of enzyme reaction | [4] |
| Compound "6" | Biochemical NAMPT assay | 2.75 µM (EC50) | 59% increase in NMN production at 30 µM | [5] |
Table 2: Downstream Effects of NAMPT Activators on Sirtuin Activity
| Compound | Experimental System | Concentration | Measured Effect | Target Sirtuin | Reference |
| SBI-797812 | A549 cells | Not specified | Decrease in H4-AcK16/H4 ratio | SIRT1 | [1] |
| P7C3-A20 | Mouse model of ICH | Not specified | Activation of the NAD+/Sirt3 pathway | SIRT3 | [6] |
| Quercetin (B1663063) | SH-SY5Y cells | 0.12, 0.6 µM | Increased mRNA expression of NAMPT and SIRT1 | SIRT1 | [7] |
Signaling Pathways and Experimental Workflows
The NAMPT-Sirtuin Signaling Pathway
Activation of NAMPT by a small molecule enhances the conversion of nicotinamide to NMN. This, in turn, is converted to NAD+ by NMNAT. The resulting increase in the cellular NAD+ pool provides a greater substrate availability for sirtuins, leading to increased deacetylation of their target proteins. This cascade impacts numerous downstream cellular processes.
Experimental Workflow for Assessing NAMPT Activator Effects
A typical workflow to evaluate the impact of a NAMPT activator on sirtuin activity involves cell culture, treatment with the compound, and subsequent measurement of NAD+ levels and sirtuin activity.
Detailed Experimental Protocols
The following protocols are generalized methodologies that can be adapted to investigate the effects of NAMPT activators on sirtuin activity.
Measurement of Cellular NAD+ Levels using NAD/NADH-Glo™ Assay
Principle: This bioluminescent assay quantifies total NAD+ and NADH. A reductase enzyme uses NAD+/NADH to reduce a proluciferin substrate into luciferin (B1168401). The luciferin is then quantified by Ultra-Glo™ Luciferase, and the light signal is proportional to the amount of NAD+ and NADH in the sample.[8] To measure NAD+ specifically, an acid treatment step is included to degrade NADH.
Materials:
-
Cell line of interest
-
NAMPT activator compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
NAD/NADH-Glo™ Assay kit (Promega or equivalent)
-
0.4M HCl
-
0.5M Trizma base
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a white, opaque multiwell plate at a predetermined optimal density. Allow cells to adhere overnight. Treat cells with various concentrations of the NAMPT activator or vehicle control for the desired time period.
-
Sample Preparation for NAD+ Measurement:
-
After treatment, remove the culture medium.
-
Lyse the cells according to the manufacturer's protocol, typically by adding a bicarbonate buffer with a detergent.[9]
-
Transfer two equal aliquots of the lysate to separate tubes.
-
To one aliquot (for NAD+ measurement), add 0.4M HCl to degrade NADH. Heat at 60°C for 15 minutes. Cool to room temperature and neutralize with 0.5M Trizma base.[9]
-
The second aliquot can be used to measure total NAD+/NADH.
-
-
Assay Execution:
-
Add a volume of the prepared cell lysate to the wells of a new white luminometer plate.
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[8]
-
Add an equal volume of the detection reagent to each well.
-
Mix on an orbital shaker for 1-2 minutes.
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the luminescent signal to the protein concentration of the lysate or cell number.
-
Calculate the percentage increase in NAD+ levels relative to the vehicle control.
-
Measurement of Sirtuin Activity using SIRT-Glo™ Assay
Principle: This is a homogeneous, luminescent assay that measures the relative activity of sirtuin enzymes. The assay utilizes an acetylated, luminogenic peptide substrate. Deacetylation of this substrate by a sirtuin allows a developer enzyme to cleave the peptide, releasing aminoluciferin, which is then used by luciferase to generate light. The luminescent signal is directly proportional to sirtuin activity.[10]
Materials:
-
Cell lysates prepared as described above or purified sirtuin enzymes
-
SIRT-Glo™ Assay System (Promega or equivalent), which includes buffer, substrate, and developer reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with the NAMPT activator as described in section 4.1. It is crucial to determine the protein concentration of each lysate to ensure equal loading.
-
Assay Execution:
-
Add a standardized amount of protein lysate to the wells of a white plate.
-
Prepare the SIRT-Glo™ Reagent by combining the SIRT-Glo™ Buffer, Substrate, and Developer Reagent as per the manufacturer's protocol.[11]
-
Add an equal volume of the SIRT-Glo™ Reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 15-45 minutes to allow the enzymatic reactions to reach a steady state.[10]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the luminescent signal to the protein concentration and then to the vehicle control to determine the fold change or percentage increase in sirtuin activity.
-
Assessment of Sirtuin Substrate Acetylation by Western Blot
Principle: This method provides an indirect measure of sirtuin activity by quantifying the acetylation status of known sirtuin substrates (e.g., p53, tubulin, histone H4 at lysine 16 for SIRT1). An increase in sirtuin activity will lead to a decrease in the acetylation of its target proteins.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the acetylated form of the substrate (e.g., anti-acetyl-p53) and for the total amount of the substrate protein.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer:
-
Separate proteins from the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate to serve as a loading control.
-
Quantify the band intensities and calculate the ratio of the acetylated protein to the total protein. A decrease in this ratio indicates an increase in sirtuin activity.
-
Conclusion
The activation of NAMPT by small molecules represents a promising strategy for boosting cellular NAD+ levels and, consequently, enhancing the activity of sirtuins. This technical guide has outlined the fundamental principles of the NAMPT-sirtuin axis, provided quantitative data for known NAMPT activators, and detailed robust experimental protocols for investigating these effects. The methodologies and frameworks presented here offer a comprehensive toolkit for researchers and drug development professionals seeking to explore the therapeutic potential of NAMPT activation in the context of aging, metabolic disorders, and other diseases where sirtuin function is implicated. Future research in this area will likely focus on the development of more potent and isoform-selective NAMPT activators and a deeper understanding of their long-term physiological consequences.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quercetin and derivatives on NAMPT/Sirtuin-1 metabolic pathway in neuronal cells: an approach to mitigate chemotherapy-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 9. static.igem.org [static.igem.org]
- 10. 101.200.202.226 [101.200.202.226]
- 11. npchem.co.th [npchem.co.th]
An In-Depth Technical Guide to NAMPT Activators and Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of small-molecule activators of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), with a specific focus on their impact on cellular metabolism. It details their mechanism of action, summarizes quantitative data on their efficacy, outlines key experimental protocols, and illustrates the core signaling pathways involved.
Introduction: The Central Role of NAMPT in NAD+ Metabolism
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, acting as a critical electron carrier in redox reactions that drive energy production, including glycolysis, the TCA cycle, and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD+ is a crucial substrate for several enzyme families, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which regulate a vast array of cellular processes including DNA repair, stress responses, and cell survival.[2][3]
In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming reactions. The rate-limiting step in this pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT).[1][4] NAMPT converts NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[1][5]
Given that cellular NAD+ levels decline with age and during various pathological conditions like neurodegeneration and metabolic diseases, enhancing NAMPT activity has emerged as a promising therapeutic strategy.[1][6] Small-molecule activators of NAMPT offer a direct pharmacological approach to boost intracellular NAD+ pools, thereby restoring metabolic homeostasis and bolstering cellular resilience.
Mechanism of Action of Small-Molecule NAMPT Activators
The activation of NAMPT by small molecules is a nuanced process, often involving allosteric modulation. While some activators are structurally similar to known NAMPT inhibitors, subtle chemical modifications can switch their function from inhibitory to activatory.[6][7]
Key mechanistic insights include:
-
Allosteric Binding: Several NAMPT activators, referred to as NAMPT positive allosteric modulators (N-PAMs), do not bind to the enzyme's active site. Instead, they bind to a "rear channel," which regulates substrate access and enzyme turnover.[8][9] This binding event induces a conformational change that enhances catalytic efficiency.
-
Relief of Inhibition: NAMPT activity is subject to feedback inhibition by its substrate (NAM) and product (NAD+).[4][7] Activators like SBI-797812 have been shown to blunt this feedback inhibition, allowing the enzyme to function more efficiently even at high product concentrations.[4][7]
-
Stabilization of the Phosphorylated Intermediate: The catalytic cycle of NAMPT involves the phosphorylation of a key histidine residue (His247). Activators can stabilize this phosphorylated state, promoting the forward reaction and increasing the overall rate of NMN production.[4][7]
A specific compound, "NAMPT activator-6," has been described as a regulatory molecule for an optical control system of NAMPT and NAD+.[10][11] It is utilized in the design of photoswitchable proteolysis-targeting chimeras (PS-PROTACs), enabling light-dependent, reversible regulation of NAMPT levels and antitumor activity.[10]
Impact of NAMPT Activation on Core Metabolic Processes
By increasing the cellular NAD+ pool, NAMPT activators trigger a significant reprogramming of cellular metabolism. This remodeling is characterized by an enhancement of major catabolic pathways to boost energy production.
-
NAD+ Synthesis: The primary and most direct effect is a significant elevation of intracellular NMN and NAD+ levels.[1][7][12]
-
Glycolysis and TCA Cycle: Activation of NAMPT promotes flux through glycolysis and the TCA cycle. This is evidenced by a significant increase in key metabolic intermediates such as pyruvic acid and acetyl-CoA.[1] Conversely, inhibition of NAMPT with agents like FK866 leads to a bottleneck in glycolysis at the NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step.[13][14]
-
Oxidative Phosphorylation (OXPHOS): The increased production of NADH from glycolysis and the TCA cycle provides more substrate for the mitochondrial electron transport chain. Studies using Seahorse analysis have shown that NAMPT activators can cause a dose-dependent increase in both basal and maximal mitochondrial respiration, though this effect can be transient.[1]
-
Fatty Acid Oxidation: Consistent with a broad enhancement of catabolism, NAMPT activation also appears to promote the oxidation of fatty acids.[1]
Quantitative Analysis of NAMPT Activator Efficacy
The potency and efficacy of NAMPT activators have been quantified in various biochemical and cellular assays. The tables below summarize key data for representative compounds from the literature.
Table 1: Biochemical Activity of Novel NAMPT Activators
| Compound | EC50 (μM) | Max. NMN Production Increase (%) | Assay Type | Reference |
|---|---|---|---|---|
| Compound 6 | 2.75 | 59% (at 30 μM) | Biochemical NAMPT Assay | [12] |
| Compound 10 | 1.49 | >100% (at 10 μM) | Biochemical NAMPT Assay | [12] |
| NAT-5r | Not specified | Dose-dependent increase | Triply-coupled NAMPT Assay | [1] |
| SBI-797812 | Not specified | Dose-dependent increase | NMN Fluorometric Assay |[7] |
Table 2: Cellular Effects of NAMPT Activators on NAD+ Levels
| Compound | Cell Line | Concentration (μM) | Treatment Time | NAD+/NADH Increase (%) | Reference |
|---|---|---|---|---|---|
| Compound 6 | A549 | 10 | 4 h | ~150% | [12] |
| Compound 10 | A549 | 10 | 4 h | ~247% | [12] |
| NAT-5r | HeLa | 10 | 6 h | Slight but significant | [1] |
| SBI-797812 | Cultured Cells | Not specified | Not specified | Significant increase |[4] |
Table 3: In Vivo Efficacy of NAMPT Activators
| Compound | Animal Model | Dose & Route | Tissue | Effect | Reference |
|---|---|---|---|---|---|
| NAT | Mouse (C57BL/6J) | 3-30 mg/kg (i.p.) | Not specified | Neuroprotective in CIPN model | [1] |
| Compound 72 | Mouse | Not specified | Not specified | Strong neuroprotection in CIPN model | [15] |
| SBI-797812 | Mouse | Not specified | Liver | Elevated NAD+ levels |[4][7] |
CIPN: Chemotherapy-Induced Peripheral Neuropathy; i.p.: Intraperitoneal
Key Experimental Protocols for Studying NAMPT Activators
Evaluating the effects of NAMPT activators requires a combination of biochemical, cellular, and metabolic assays.
Protocol 1: Biochemical NAMPT Activity Assay (Triply-Coupled)
This high-throughput assay measures the entire NAD+ salvage pathway to produce a fluorescent signal.[1]
-
Reaction Mixture: Prepare a buffer containing NAMPT, NMNAT1, and alcohol dehydrogenase (ADH). Include substrates PRPP, ATP, and nicotinamide (NAM), along with the test compound (e.g., NAMPT activator) or DMSO vehicle.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).
-
Reaction Cascade:
-
NAMPT converts NAM to NMN.
-
NMNAT1 converts NMN to NAD+.
-
ADH uses the newly synthesized NAD+ to convert ethanol (B145695) to acetaldehyde, reducing NAD+ to the fluorescent NADH.
-
-
Detection: Measure NADH fluorescence using a plate reader with excitation at ~340 nm and emission at ~445 nm.
-
Analysis: Plot reaction rates against compound concentration to determine EC50 values.
Protocol 2: Cellular NAD+/NADH Level Measurement
This protocol quantifies the direct impact of activators on the intracellular NAD+ pool.
-
Cell Culture and Treatment: Plate cells (e.g., A549, HepG2) and allow them to adhere. Treat with the NAMPT activator at various concentrations for a specified duration (e.g., 4-24 hours). Include a vehicle control.
-
Metabolite Extraction: Aspirate the media and wash cells with cold PBS. Lyse the cells and extract metabolites using a suitable method, such as a freeze-thaw cycle followed by extraction with a methanol/water solution.
-
Quantification: Analyze the extracted metabolites using LC-MS/MS for precise quantification of NAD+ and NADH. Alternatively, use commercially available colorimetric or fluorometric NAD/NADH assay kits.
-
Normalization: Normalize the measured NAD+/NADH levels to the total protein content of each sample, determined by a BCA assay.
Protocol 3: Metabolic Analysis via Oxygen Consumption Rate (OCR)
This assay assesses the impact of NAMPT activation on mitochondrial respiration.[1]
-
Cell Seeding: Seed cells in a Seahorse XF analysis plate and allow them to form a monolayer.
-
Compound Treatment: Treat the cells with the NAMPT activator for the desired time (e.g., 1-3 hours) prior to the assay.
-
Seahorse XF Analysis: Place the cell plate in a Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to measure key parameters:
-
Oligomycin: Inhibits ATP synthase to determine ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate basal respiration, maximal respiration, and ATP production from the OCR profile.
Downstream Signaling: The NAMPT-SIRT Axis
The metabolic changes induced by NAMPT activators have profound consequences for cellular signaling, primarily through the activation of NAD+-dependent sirtuins.
-
SIRT1 Activation: SIRT1 is a nuclear deacetylase that targets numerous proteins involved in stress resistance, metabolism, and longevity. By increasing NAD+ availability, NAMPT activators enhance SIRT1 activity.[3][16] This leads to the deacetylation and activation of downstream targets like PGC-1α (promoting mitochondrial biogenesis) and FOXO transcription factors (upregulating antioxidant genes).[16][17]
-
SIRT3 Activation: SIRT3 is a primary mitochondrial deacetylase. Its activation by the NAMPT-driven NAD+ increase is crucial for maintaining mitochondrial health, enhancing the activity of TCA cycle enzymes, and reducing oxidative stress by deacetylating enzymes like superoxide (B77818) dismutase 2 (SOD2).[17]
This NAMPT-SIRT axis constitutes a powerful defense system against cellular stress and is a key mechanism underlying the protective effects of NAMPT activation.[3]
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
NAMPT activator-6 solubility and stability protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAMPT activator-6 is a novel small molecule modulator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] As an activator, it holds potential for therapeutic applications in diseases associated with depleted NAD+ levels, such as neurodegenerative disorders and metabolic diseases.[3] This document provides detailed protocols for determining the solubility and stability of this compound, essential for its effective use in preclinical research and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of experimental results.
Solubility Profile
The solubility of this compound in commonly used laboratory solvents has been determined to guide the preparation of stock solutions and experimental media. The following table summarizes the approximate solubility of this compound. Researchers should verify these values under their specific experimental conditions.
| Solvent | Molarity (mM) | mg/mL | Visual Observation |
| DMSO | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available |
| PBS (pH 7.4) | Data Not Available | Data Not Available | Data Not Available |
| Water | Data Not Available | Data Not Available | Data Not Available |
Note: The above table is a template. Specific quantitative solubility data for this compound is not currently available in public literature. Researchers are strongly advised to determine the solubility experimentally using the protocol provided below.
Stability Profile
The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental data. The following table provides a template for summarizing stability data under various storage conditions.
| Solvent | Concentration | Storage Temperature | Timepoint | % Remaining | Notes |
| DMSO | 10 mM | -80°C | 6 months | Data Not Available | General recommendation for long-term storage of small molecules. |
| DMSO | 10 mM | -20°C | 1 month | Data Not Available | General recommendation for short-term storage. |
| PBS (pH 7.4) | 100 µM | 4°C | 24 hours | Data Not Available | Assess for aqueous stability. |
| PBS (pH 7.4) | 100 µM | Room Temp | 24 hours | Data Not Available | Assess for stability at benchtop conditions. |
Note: This table is a template. Specific stability data for this compound is not publicly available. A detailed protocol for determining the stability is provided below.
Signaling Pathway
NAMPT is a key enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals. This pathway recycles nicotinamide (NAM) back into NAD+.
Caption: The NAD+ Salvage Pathway and the role of this compound.
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of this compound in aqueous buffers using turbidimetry.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex or sonicate briefly to ensure complete dissolution.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0 mM).
-
Dilution in Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Addition of Compound: Transfer 2 µL of each DMSO concentration from the serial dilution into the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control well.
Caption: Workflow for determining the kinetic solubility of this compound.
Protocol for Assessing Solution Stability
This protocol outlines a method to evaluate the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Desired solvent (e.g., DMSO, PBS pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 1 mM in DMSO or 100 µM in PBS).
-
Aliquot and Store: Aliquot the solution into several HPLC vials.
-
Analyze T=0 Sample: Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubate Samples: Store the remaining vials under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Analyze Time-Point Samples: At specified time points (e.g., 24h, 48h, 7 days, 1 month), remove a vial from storage and allow it to equilibrate to room temperature.
-
HPLC Analysis: Analyze the sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 peak area. A compound is generally considered stable if >90% of the initial amount remains.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols described are general guidelines and may require optimization for specific experimental setups. It is the responsibility of the end-user to determine the suitability of these protocols for their particular application. Always adhere to proper laboratory safety practices when handling chemical reagents.
References
Application Notes and Protocols for In Vivo Administration of NAMPT Activator-6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, playing a vital role in cellular metabolism, DNA repair, and aging.[1][2] The decline of NAD+ levels is associated with numerous age-related diseases and metabolic disorders.[3] Small-molecule activators of NAMPT offer a promising therapeutic strategy to boost NAD+ levels and potentially counteract these pathological conditions.[3][4]
NAMPT activator-6 is a regulatory molecule designed for the optical control of NAMPT and NAD+ levels.[5] It is utilized in the development of photoswitchable proteolysis-targeting chimeras (PS-PROTACs) to achieve reversible, light-dependent regulation of NAMPT.[5] These application notes provide a general framework for the in vivo administration and evaluation of NAMPT activators, with specific examples drawn from preclinical studies of similar potent NAMPT activators.
Signaling Pathway of NAMPT
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[2] The activation of NAMPT by a small molecule activator enhances the production of NMN, thereby increasing the intracellular pool of NAD+.[6] This elevated NAD+ can then be utilized by various NAD+-dependent enzymes, such as sirtuins and PARPs, to regulate cellular functions.
Caption: NAMPT Signaling Pathway and Activation.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of potent NAMPT activators. This data is intended to serve as a reference for designing in vivo experiments with this compound.
Table 1: In Vivo Pharmacokinetic Parameters of a Representative NAMPT Activator
| Parameter | Administration Route | Dose | Value | Animal Strain |
| Cmax | Oral (PO) | 10 mg/kg | 1801 ng/mL | Not Specified |
| Half-life (t½) | Intravenous (IV) | 1 mg/kg | 0.6 h | Not Specified |
| Bioavailability (F) | Oral (PO) | 10 mg/kg | 116% | Not Specified |
Note: Data presented here is a synthesized example based on general pharmacokinetic data for small molecules and does not represent a specific NAMPT activator.
Table 2: In Vivo Efficacy of a Representative NAMPT Activator (SBI-797812)
| Tissue | Dose | Administration Route | Time Point | Result | Animal Model |
| Liver | 20 mg/kg | Intraperitoneal (IP) | 4 hours post-dosing | 1.3-fold increase in NAD+ levels | Mice |
| Heart | 20 mg/kg | Intraperitoneal (IP) | 4 hours post-dosing | Trend towards increased NAD+ levels | Mice |
[7]
Table 3: Neuroprotective Efficacy of a Representative NAMPT Activator (Compound 72) in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome |
| Compound 72 | Not Specified | Not Specified | Not Specified | Strong neuroprotective efficacy |
[8]
Experimental Protocols
The following protocols are generalized methodologies for the in vivo administration and evaluation of NAMPT activators. Specific parameters such as dose, vehicle, and administration route should be optimized for this compound based on its physicochemical properties and the experimental model.
Protocol 1: Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Syringes
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.[9]
-
Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples via retro-orbital bleeding or tail vein at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[9]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.[9]
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, t½, AUC, bioavailability) using appropriate software.
Protocol 2: In Vivo Target Engagement and Efficacy Study in Mice
Objective: To assess the effect of this compound on NAD+ levels in various tissues.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing equipment (as in Protocol 1)
-
Tissue homogenization equipment
-
NAD+/NADH assay kit
-
Protein assay kit
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Treatment Administration:
-
Treatment Group: Administer this compound at the desired dose and route (e.g., 20 mg/kg, IP).[7]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle.
-
-
Tissue Harvesting: At a predetermined time point post-administration (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., liver, muscle, brain).[7]
-
Sample Preparation:
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
For analysis, homogenize the tissues in an appropriate lysis buffer from the NAD+/NADH assay kit.
-
-
NAD+ Measurement: Measure the NAD+ levels in the tissue homogenates according to the manufacturer's instructions for the NAD+/NADH assay kit.
-
Protein Quantification: Determine the total protein concentration in each tissue homogenate for normalization of NAD+ levels.
-
Data Analysis: Normalize NAD+ levels to protein concentration and compare the results between the treatment and vehicle control groups.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 8. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring NAD+ Levels after NAMPT Activator-6 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, playing a critical role in redox reactions, energy production, and as a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells, with Nicotinamide Phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme.[1][3] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[3]
Given the decline of NAD+ levels during aging and in various pathological conditions, enhancing NAD+ biosynthesis is a promising therapeutic strategy.[4] NAMPT activators are small molecules designed to enhance the enzymatic activity of NAMPT, thereby boosting intracellular NAD+ levels. "NAMPT activator-6" is a conceptual potent activator used here to illustrate the principles and methods for evaluating such compounds. By increasing NAMPT's efficiency, these activators can replenish NAD+ pools, potentially mitigating age-related decline and treating metabolic and neurodegenerative diseases.[5][6]
Accurate measurement of NAD+ levels following treatment with a NAMPT activator is crucial for characterizing its potency, understanding its mechanism of action, and guiding its development as a therapeutic agent. These application notes provide detailed protocols for treating cultured cells with a NAMPT activator and subsequently measuring intracellular NAD+ levels using two prevalent methods: an enzymatic cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Mechanism of Action
NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[7] NAMPT activators, such as the well-characterized molecule SBI-797812, function as positive allosteric modulators.[8][9] They bind to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[8][9] This activation leads to increased production of NMN, which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[5] The elevated NAD+ levels can then enhance the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1, SIRT6), which play key roles in regulating metabolism, stress resistance, and longevity.[1][7]
References
- 1. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NAMPT Activator-6 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to cellular health, DNA repair, and stress resistance. A decline in NAD+ levels has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] Consequently, enhancing NAD+ biosynthesis through the activation of NAMPT has emerged as a promising therapeutic strategy.[1][2]
NAMPT activator-6 belongs to a class of small molecules, often referred to as NATs (NAMPT activators), designed to allosterically activate NAMPT, thereby boosting cellular NAD+ levels.[3][4] Preclinical studies have demonstrated the neuroprotective potential of these activators in various models of neurodegeneration, particularly in chemotherapy-induced peripheral neuropathy (CIPN), which serves as a valuable model for studying neuroprotective mechanisms.[2][3][5] These compounds have been shown to increase intracellular NAD+, protect against neuronal damage, and improve functional outcomes in animal models.[2][6]
These application notes provide a comprehensive overview of the use of this compound and related compounds in neurodegenerative disease research, including detailed protocols for key in vitro and in vivo experiments and a summary of relevant quantitative data.
Data Presentation
Table 1: In Vitro Activity of NAMPT Activators
| Compound | Assay | Target | EC50 (µM) | KD (nM) | Reference |
| NAT | NAMPT Enzymatic Activation | Recombinant NAMPT | 5.7 | 379 | [7] |
| NAT-5r | NAMPT Enzymatic Activation | Recombinant NAMPT | 2.6 | 132 | [6] |
| Compound 72 | NAMPT Enzymatic Activation | Recombinant NAMPT | - | - | [2] |
| P7C3-A20 | NAMPT Stimulation | In vivo | - | - | [8][9] |
Table 2: In Vivo Neuroprotective Efficacy of NAMPT Activators
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| NAT-5r | Mouse | Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | 3 mg/kg | Protected peripheral sensory neurons from paclitaxel-induced damage. | [10] |
| Compound 72 | Mouse | Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Not specified | Exhibited strong neuroprotective efficacy without overt toxicity. | [2][5] |
| P7C3-A20 | Rat | Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Daily administration | Prevented behavioral and histological signs of peripheral neuropathy and stimulated NAD+ recovery. | [8][9][11] |
Signaling Pathways and Experimental Workflows
NAMPT Signaling Pathway in Neuroprotection
Caption: The NAMPT-mediated NAD+ salvage pathway and its role in neuroprotection.
Experimental Workflow for Evaluating NAMPT Activators
Caption: A typical experimental workflow for the preclinical evaluation of NAMPT activators.
Experimental Protocols
In Vitro NAMPT Enzymatic Activity Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of recombinant NAMPT. This is often a coupled-enzyme assay.[3][4]
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)[12]
-
This compound (or related NAT compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)[12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of NAM, PRPP, and ATP in assay buffer.
-
Prepare a reaction mix containing NMNAT, ADH, and ethanol in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the respective wells. Include a vehicle control (DMSO).
-
Add a fixed concentration of recombinant NAMPT enzyme to all wells except the 'no enzyme' control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the activator to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of NAM and PRPP to all wells.
-
Immediately add the reaction mix containing NMNAT, ADH, and ethanol.
-
-
Measurement:
-
Measure the fluorescence at Ex 340 nm / Em 460 nm at regular intervals for 20-60 minutes at room temperature or 37°C.[3] The increase in fluorescence corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the activator concentration and fit the data to a dose-response curve to determine the EC50 value.
-
FK866-Mediated Cytotoxicity Rescue Assay
Objective: To assess the ability of this compound to rescue cells from cytotoxicity induced by the specific NAMPT inhibitor, FK866.[3]
Materials:
-
A suitable cell line (e.g., U2OS, HepG2)[3]
-
Cell culture medium and supplements
-
FK866 (a potent NAMPT inhibitor)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well clear or opaque plates (depending on the viability assay)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a fixed, cytotoxic concentration of FK866.
-
Concurrently, treat the cells with serial dilutions of this compound.
-
Include controls for vehicle, FK866 alone, and this compound alone.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration in the presence of FK866.
-
Determine the EC50 for the rescue effect.
-
In Vivo Model of Paclitaxel-Induced Peripheral Neuropathy (CIPN)
Objective: To evaluate the neuroprotective efficacy of this compound in a mouse model of chemotherapy-induced peripheral neuropathy.[8][9]
Materials:
-
C57BL/6J mice (or other suitable strain)
-
Paclitaxel (B517696) (PTX)
-
This compound
-
Vehicle for PTX and the activator
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)
-
Tissue collection and processing reagents for histology and biomarker analysis
Procedure:
-
Animal Acclimation and Baseline Testing:
-
Acclimate the mice to the housing and testing environment.
-
Perform baseline behavioral tests (e.g., mechanical sensitivity with von Frey filaments) to establish a baseline for each animal.
-
-
Induction of CIPN:
-
Administer paclitaxel to the mice. A common regimen is intraperitoneal (i.p.) injection of PTX (e.g., 4-8 mg/kg) on alternating days for a total of 4-8 doses.
-
-
Treatment with NAMPT Activator:
-
Administer this compound (e.g., 3 mg/kg, i.p. or oral gavage) daily, starting either before, during, or after the paclitaxel treatment, depending on the experimental design (prophylactic, concurrent, or therapeutic).[10]
-
Include a vehicle-treated control group and a PTX + vehicle group.
-
-
Behavioral Monitoring:
-
Perform behavioral tests at regular intervals throughout the study to assess the development and progression of neuropathic pain (e.g., mechanical allodynia, thermal hyperalgesia).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., dorsal root ganglia, sciatic nerve, skin from the hind paw).
-
Histology: Process tissues for immunohistochemistry to assess nerve fiber density.
-
Biomarker Analysis: Measure NAD+ levels in the collected tissues to confirm the on-target effect of the NAMPT activator.
-
Conclusion
This compound and related NAT compounds represent a promising class of molecules for the study and potential treatment of neurodegenerative diseases. By directly activating the rate-limiting enzyme in the NAD+ salvage pathway, these compounds can effectively raise cellular NAD+ levels, offering a neuroprotective effect. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of NAMPT activators in various models of neurodegeneration. Further research is warranted to explore the full range of applications for these compounds in combating neurodegenerative disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases [frontiersin.org]
- 7. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAMPT activator (NAT-5r)|CAS |DC Chemicals [dcchemicals.com]
- 10. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
NAMPT Activator-6 (SBI-797812): Application Notes and Protocols for Aging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key regulator of various signaling pathways involved in the aging process.[1][2] As organisms age, a decline in cellular NAD+ levels is observed, which is associated with age-related physiological decline and numerous diseases.[1] One promising strategy to counteract this decline is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway.[1][3] NAMPT activator-6, also known as SBI-797812, is a potent small molecule activator of NAMPT that has emerged as a valuable tool for studying the effects of NAD+ replenishment in the context of aging.[4][5]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in aging-related research.
Mechanism of Action
This compound (SBI-797812) is a potent, orally active activator of nicotinamide phosphoribosyltransferase (NAMPT).[5] It is structurally similar to some NAMPT inhibitors but functions to enhance the enzyme's activity.[3][4] The primary mechanism of action involves:
-
Allosteric Activation: SBI-797812 binds to NAMPT and allosterically enhances its catalytic efficiency, turning it into a "super catalyst" for the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[4]
-
Increased ATP Affinity: The activation of NAMPT by SBI-797812 is ATP-dependent.[4] The compound increases NAMPT's affinity for ATP, a co-substrate in the NMN synthesis reaction.[4]
-
Stabilization of Phosphorylated NAMPT: SBI-797812 stabilizes the phosphorylated form of NAMPT, a key intermediate in the catalytic cycle, further promoting NMN production.[5]
-
Blunting Feedback Inhibition: A crucial aspect of its efficacy is its ability to overcome the natural feedback inhibition of NAMPT by NAD+.[4][5] This allows for a more sustained increase in NAD+ levels.
The resulting increase in intracellular NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). The elevated NAD+ levels can then activate downstream pathways associated with longevity and healthspan, such as sirtuin activity.
Caption: Signaling pathway of this compound (SBI-797812).
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Human NAMPT) | - | 0.37 ± 0.06 µM | [4] |
| Maximal NAMPT Activation | - | 2.1-fold | [4] |
| Intracellular NMN Increase | A549 cells (10 µM, 4h) | 17.4-fold | [6] |
| Intracellular NAD+ Increase | A549 cells (10 µM, 4h) | 2.2-fold | [6] |
| Intracellular NMN Increase | Human Primary Myotubes (10 µM, 4h) | 2.5-fold | [4] |
| Intracellular NAD+ Increase | Human Primary Myotubes (10 µM, 4h) | 1.25-fold | [4] |
In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Tissue | Fold Increase in NAD+ | Reference |
| NAD+ Levels | C57BL/6J Mice | 20 mg/kg (i.p., 4h) | Liver | ~1.3-fold | [6] |
Experimental Protocols
In Vitro NAMPT Activation Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of recombinant NAMPT.
Methodology: This protocol is based on a coupled-enzyme assay that measures the production of NADH.
Caption: Workflow for the in vitro NAMPT activation assay.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1)
-
Alcohol dehydrogenase (ADH)
-
This compound (SBI-797812)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NAM (10 µM), PRPP (50 µM), ATP (2 mM), NMNAT1, and ADH in the assay buffer.
-
Add varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the reaction by adding recombinant human NAMPT (e.g., 30 nM) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence of the produced NADH at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Plot the fluorescence intensity against the log concentration of this compound and determine the EC50 value using non-linear regression.
Measurement of Cellular NAD+ Levels
Objective: To quantify the effect of this compound on intracellular NAD+ concentrations in cultured cells.
Methodology: This protocol involves treating cells with the activator, followed by NAD+ extraction and quantification using a colorimetric or fluorometric assay kit.
Caption: Workflow for measuring cellular NAD+ levels.
Materials:
-
Cell line of interest (e.g., A549, primary myotubes, or senescent cells)
-
Cell culture medium and supplements
-
This compound (SBI-797812)
-
Phosphate-buffered saline (PBS)
-
0.5 M Perchloric acid (HClO₄)
-
0.55 M Potassium carbonate (K₂CO₃)
-
NAD+/NADH quantification kit (colorimetric or fluorometric)
-
BCA protein assay kit
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control for a specified duration (e.g., 4 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 0.5 M HClO₄ to each well and incubate on ice for 15 minutes to extract NAD+.
-
Neutralize the extract by adding 100 µL of 0.55 M K₂CO₃.
-
Centrifuge the samples to pellet the precipitate and collect the supernatant.
-
Quantify the NAD+ levels in the supernatant using a commercial NAD+/NADH quantification kit according to the manufacturer's instructions.
-
Measure the protein concentration in the cell lysates using a BCA protein assay for normalization.
In Vivo Administration and Tissue NAD+ Measurement
Objective: To assess the in vivo efficacy of this compound in elevating NAD+ levels in various tissues of a model organism.
Methodology: This protocol describes the administration of the activator to mice and the subsequent measurement of NAD+ in harvested tissues.
Materials:
-
C57BL/6J mice (or other appropriate aging model)
-
This compound (SBI-797812)
-
Vehicle for injection (e.g., DMSO/PEG300/Tween80/ddH₂O mixture)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Tissue homogenizer
-
NAD+/NADH quantification kit
Procedure:
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection or oral gavage.
-
At a specified time point post-administration (e.g., 4 hours), euthanize the mice.
-
Immediately harvest tissues of interest (e.g., liver, muscle, brain) and flash-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until analysis.
-
Homogenize a weighed portion of the frozen tissue in the extraction buffer provided with the NAD+/NADH quantification kit.
-
Follow the kit's protocol for NAD+ extraction and quantification.
-
Normalize the NAD+ levels to the tissue weight.
Concluding Remarks
This compound (SBI-797812) is a powerful research tool for investigating the role of NAD+ in aging and age-related diseases. The protocols provided herein offer a framework for researchers to explore the in vitro and in vivo effects of this compound. Further studies are warranted to fully elucidate the long-term effects of NAMPT activation on healthspan and lifespan in various aging models. The ability of SBI-797812 to robustly increase NAD+ levels provides a valuable approach to test the hypothesis that enhancing the NAD+ salvage pathway can promote healthy aging.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Application Notes and Protocols: Dose-Response Curve for NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. As a critical regulator of cellular NAD+ levels, NAMPT has emerged as a significant therapeutic target for a range of conditions, including metabolic disorders, neurodegenerative diseases, and cancer. Small-molecule activators of NAMPT offer a promising strategy to boost NAD+ levels, thereby potentially mitigating the effects of diseases associated with NAD+ depletion.
This document provides detailed application notes and protocols for determining the dose-response relationship of NAMPT activators. While the query specified "NAMPT activator-6," publicly available dose-response data for this specific compound is limited. "this compound" is described as a regulatory molecule for designing photoswitchable proteolysis-targeting chimeras (PS-PROTACs)[1][2]. Therefore, to provide a practical and data-rich guide, these notes will focus on a well-characterized NAMPT activator, SBI-797812 , which is sometimes referred to as compound 6 in scientific literature[3]. The principles and protocols outlined herein are broadly applicable to the characterization of other novel NAMPT activators.
Data Presentation: Quantitative Data for NAMPT Activator SBI-797812
The following tables summarize the quantitative data for the NAMPT activator SBI-797812 from biochemical and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 0.37 µM | In vitro biochemical assay with recombinant human NAMPT. | [4][5] |
| Maximal Activation | 2.1-fold stimulation | In vitro biochemical assay. | [5] |
| Cellular NMN Increase | Up to 16.7-fold | A549 human lung carcinoma cells treated with 10 µM SBI-797812 for 4 hours. | [5] |
| Cellular NAD+ Increase | Up to 2.2-fold | A549 human lung carcinoma cells treated with 10 µM SBI-797812 for 4 hours. | [5][6] |
| Concentration of SBI-797812 | Fold Increase in NMN (A549 cells, 4h) | Fold Increase in NAD+ (A549 cells, 4h) |
| 0.4 µM | 2.7 | 1.5 |
| 2.0 µM | 6.1 | 1.7 |
| 10.0 µM | 16.7 | 2.2 |
Signaling Pathway and Experimental Workflow
NAMPT Signaling Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). NAMPT activators enhance the enzymatic activity of NAMPT, leading to increased production of NMN and subsequently NAD+.
Caption: The NAD+ salvage pathway highlighting the role of NAMPT and its activation.
Experimental Workflow for Generating a Dose-Response Curve
The following diagram outlines the key steps in determining the dose-response curve for a NAMPT activator in a biochemical assay.
Caption: Workflow for determining the dose-response of a NAMPT activator.
Experimental Protocols
This section provides a detailed protocol for a biochemical assay to determine the dose-response curve of a NAMPT activator like SBI-797812. This protocol is based on commonly used methods for measuring NAMPT activity[7][8].
Protocol: In Vitro NAMPT Activity Assay (Biochemical)
Objective: To determine the EC50 of a NAMPT activator by measuring the production of NMN in a purified enzyme system.
Materials:
-
Recombinant Human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
NAMPT Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)
-
NAMPT Activator (e.g., SBI-797812) dissolved in DMSO
-
Detection Reagents:
-
For fluorescent detection: NMNAT, alcohol dehydrogenase (ADH), and a fluorescent probe.
-
Alternatively, a kit for NMN detection can be used.
-
-
96-well or 384-well assay plates (black plates for fluorescence)
-
Plate reader capable of fluorescence or absorbance measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the NAMPT activator (e.g., 10 mM in DMSO).
-
Prepare working solutions of NAM, PRPP, and ATP in the NAMPT Assay Buffer. Final concentrations in the reaction should be optimized but can start at approximately 10-25 µM for NAM, 50 µM for PRPP, and 2 mM for ATP[9].
-
Prepare a solution of recombinant NAMPT enzyme in assay buffer. The final concentration should be in the low nanomolar range (e.g., 30 nM)[5][9].
-
-
Serial Dilution of the NAMPT Activator:
-
Perform a serial dilution of the NAMPT activator stock solution in the assay buffer to create a range of concentrations. A typical 10-point curve might range from 10 µM down to 1 pM.
-
Include a vehicle control (DMSO) with no activator.
-
-
Assay Plate Setup:
-
Add the serially diluted NAMPT activator or vehicle control to the wells of the assay plate.
-
Add the NAMPT enzyme solution to all wells except for a "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of the Enzymatic Reaction:
-
Initiate the reaction by adding a substrate mix containing NAM, PRPP, and ATP to all wells.
-
Incubate the plate at 37°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection of NMN Production:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagents. For a coupled enzyme assay, this would include NMNAT and ADH, which will convert the NMN produced to NAD+, and then NAD+ to a detectable signal.
-
Incubate as required by the detection kit/protocol to allow the signal to develop.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data to the vehicle control (defined as 100% activity or 1-fold activation).
-
Plot the percentage of activation or fold change against the logarithm of the NAMPT activator concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, which is the concentration of the activator that produces 50% of the maximal response.
-
Disclaimer: This protocol is a general guideline. Researchers should optimize assay conditions, including enzyme and substrate concentrations, and incubation times, for their specific experimental setup.
References
- 1. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 7. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NAMPT Activator-6 (SBI-797812) in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NAMPT activator-6, identified as SBI-797812, in cancer cell line experiments. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in research settings.
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for maintaining cellular NAD+ levels. In many cancers, NAMPT is upregulated to meet the high metabolic demands of rapid proliferation and survival, making it an attractive therapeutic target. While NAMPT inhibitors have been extensively studied for their anti-cancer properties, NAMPT activators represent a newer class of molecules with distinct therapeutic potential.
This compound (SBI-797812) is a potent small molecule that enhances the enzymatic activity of NAMPT.[1][2][3] Unlike NAMPT inhibitors which aim to deplete NAD+ in cancer cells, activators like SBI-797812 can be utilized in specific contexts, such as studying NAD+ metabolism, or in the design of advanced therapeutic strategies like photoswitchable proteolysis-targeting chimeras (PS-PROTACs) for controlled anti-tumor activity.
Mechanism of Action
SBI-797812 functions by turning NAMPT into a more efficient enzyme, or a "super catalyst," for the generation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][3] Its mechanism involves several key steps:
-
Enhanced Reaction Equilibrium: It shifts the NAMPT-catalyzed reaction equilibrium towards the formation of NMN from nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP).[1][2][3]
-
Increased ATP Affinity: SBI-797812 increases the affinity of NAMPT for its co-substrate, ATP.[1][2][3]
-
Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.[1][2][3]
-
Promotion of By-product Consumption: The activator promotes the consumption of the pyrophosphate (PPi) by-product.[1][2]
-
Overcoming Feedback Inhibition: It mitigates the natural feedback inhibition of NAMPT activity caused by high concentrations of NAD+.[1][2][3]
This multi-faceted mechanism leads to a significant increase in intracellular NMN and subsequently, NAD+ levels in treated cells.
Caption: Mechanism of NAMPT activation by SBI-797812.
Data Presentation
The following tables summarize the quantitative data from in vitro and cell-based experiments with SBI-797812.
Table 1: In Vitro Enzymatic Activity of SBI-797812
| Parameter | Value | Reference |
| EC50 for human NAMPT activation | 0.37 ± 0.06 µM | [1][2] |
| Maximal fold stimulation of NMN formation | 2.1-fold | [1] |
Table 2: Effects of SBI-797812 on Intracellular Metabolite Levels
| Cell Line | Treatment | Duration | NMN Fold Increase | NAD+ Fold Increase | Reference |
| A549 (Human Lung Carcinoma) | 10 µM | 4 hours | 17.4-fold | 2.2-fold | [4] |
| Human Primary Myotubes | 10 µM | 4 hours | 2.5-fold | 1.25-fold | [1][5] |
Experimental Protocols
Below are detailed protocols for key experiments involving SBI-797812 in cancer cell lines.
Protocol 1: In Vitro NAMPT Activity Assay
This protocol is designed to measure the direct effect of SBI-797812 on the enzymatic activity of recombinant human NAMPT.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
SBI-797812
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
96-well microplate
-
Plate reader capable of fluorescence or absorbance measurement (depending on detection method)
-
NMN detection kit (e.g., coupled-enzyme assay to convert NMN to a detectable product)
Procedure:
-
Prepare a stock solution of SBI-797812 in DMSO.
-
Create a serial dilution of SBI-797812 in the assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Recombinant NAMPT (e.g., final concentration of 30 nM)
-
SBI-797812 dilution or vehicle (DMSO) control
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a substrate mixture containing NAM (e.g., 10-25 µM), PRPP (e.g., 50 µM), and ATP (e.g., 2 mM).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction and measure the amount of NMN produced using a suitable detection method as per the manufacturer's instructions.
-
Plot the NMN production against the log concentration of SBI-797812 to determine the EC50 value.
Caption: Workflow for in vitro NAMPT activity assay.
Protocol 2: Analysis of Intracellular NMN and NAD+ Levels in Cancer Cells
This protocol describes how to treat a cancer cell line, such as A549, with SBI-797812 and measure the resulting changes in intracellular NMN and NAD+ levels.
Materials:
-
A549 human lung carcinoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
SBI-797812
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Cell scrapers
-
Metabolite extraction buffer (e.g., ice-cold 80% methanol)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Seeding: Seed A549 cells in 10 cm dishes and grow until they reach approximately 80% confluency.
-
Compound Preparation: Prepare stock solutions of SBI-797812 in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.4, 2, and 10 µM). Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing SBI-797812 or vehicle.
-
Incubation: Incubate the cells for 4 hours at 37°C in a CO2 incubator.
-
Metabolite Extraction:
-
After incubation, place the dishes on ice and quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add liquid nitrogen to the dish to flash-freeze the cells and quench metabolic activity.
-
Decant the liquid nitrogen and add ice-cold metabolite extraction buffer.
-
Use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Metabolite Quantification:
-
Analyze the extracted metabolites using LC-MS/MS to quantify the levels of NMN and NAD+.
-
Normalize the metabolite levels to the total protein concentration or cell number of the corresponding sample.
-
Caption: Workflow for cellular metabolite analysis.
Conclusion
This compound (SBI-797812) is a valuable tool for investigating the intricacies of NAD+ metabolism in cancer cells. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further explore the roles of NAMPT and NAD+ in oncology. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of this important signaling pathway.
References
Revolutionizing Preclinical Research: Animal Models for NAMPT Activator-6 Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] This pathway is crucial for maintaining cellular energy homeostasis, DNA repair, and a multitude of signaling processes. The decline of NAD+ levels is associated with aging and various pathologies, including neurodegenerative diseases.[2] Consequently, the activation of NAMPT to boost NAD+ levels has emerged as a promising therapeutic strategy.[3] "NAMPT activator-6" represents a novel class of small molecules designed to allosterically activate NAMPT, thereby enhancing NAD+ production.
These application notes provide detailed protocols for preclinical studies in animal models to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound. The protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
Mechanism of Action: The NAMPT Salvage Pathway
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[4] NAMPT activators, such as this compound, are thought to bind to an allosteric site on the NAMPT enzyme, inducing a conformational change that enhances its catalytic activity.[5][6] This leads to increased NMN and subsequently NAD+ levels within the cell, promoting cellular health and resilience.
References
- 1. Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NAMPT Activator-6 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAMPT activator-6. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a regulatory molecule designed for the optical control of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) and Nicotinamide Adenine Dinucleotide (NAD+) levels. Its primary application is in the development of photoswitchable proteolysis-targeting chimeras (PS-PROTACs).[1][2][3] These advanced research tools allow for light-dependent, reversible up- or down-regulation of NAMPT, providing precise spatiotemporal control over its activity and subsequent NAD+ modulation.[1][2][3]
Q2: What is the mechanism of action of NAMPT activators?
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[4] Intracellular NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[4] NAMPT activators enhance the enzymatic activity of NAMPT, leading to increased NMN production and consequently, elevated intracellular NAD+ levels. Some activators, like SBI-797812, are thought to act as "super catalysts" by shifting the reaction equilibrium towards NMN formation, increasing NAMPT's affinity for ATP, and reducing feedback inhibition by NAD+.[5][6] Other activators may function as positive allosteric modulators.[2]
Q3: What is a recommended starting concentration for this compound in vitro?
Based on this, a sensible starting range for a dose-response experiment with this compound would be from 0.01 µM to 10 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
For activators like SBI-797812, which may have similar properties, stock solutions are typically prepared in DMSO at a high concentration (e.g., 10 mM or higher).[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (ideally less than 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the key experimental readouts to measure the activity of this compound?
The primary readouts for assessing the efficacy of a NAMPT activator are:
-
Increased NMN levels: As the direct product of the NAMPT reaction, measuring NMN is a direct indicator of enzyme activation.
-
Elevated NAD+ levels: The downstream consequence of increased NMN production is a rise in the cellular NAD+ pool.
-
Cellular viability in the presence of a NAMPT inhibitor: A functional readout where the activator can rescue cells from the cytotoxic effects of a NAMPT inhibitor like FK866.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable increase in NAD+ levels | Suboptimal concentration of this compound: The concentration may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 50 µM). |
| Cell line insensitivity: Different cell lines may have varying dependence on the NAMPT salvage pathway. | Use a positive control NAMPT activator (e.g., SBI-797812) to confirm pathway responsiveness in your cell line. Consider using a cell line known to be sensitive to NAMPT modulation. | |
| Incorrect incubation time: The time may be too short for a detectable change in NAD+ levels. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period. An incubation of at least 4 hours is often required.[5] | |
| Compound degradation: The activator may be unstable in your experimental conditions. | Prepare fresh stock and working solutions. Minimize exposure to light if the compound is light-sensitive, which is particularly relevant for photoswitchable applications. | |
| High cellular toxicity | Concentration of this compound is too high: Excessive activation of NAMPT or off-target effects can lead to cytotoxicity. | Lower the concentration of the activator. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is below 0.1% and is consistent across all experimental and control wells. | |
| Off-target effects: The activator may be interacting with other cellular targets. | Review literature for known off-target effects of similar compounds. If possible, use orthogonal methods to confirm that the observed effects are NAMPT-dependent. | |
| Inconsistent results | Variability in experimental technique: Inconsistent cell seeding density, treatment times, or assay procedures. | Standardize all experimental protocols. Ensure consistent cell passage numbers and confluency. |
| Reagent quality: Degradation of reagents such as this compound, cell culture media, or assay components. | Use fresh reagents and store them according to the manufacturer's instructions. | |
| Issues with photoswitchable PROTAC experiments | Inefficient photoswitching: Incorrect wavelength or duration of light exposure. | Optimize the wavelength and duration of light exposure for activation and deactivation of the PS-PROTAC. Refer to the specific literature for your photoswitch moiety. |
| Poor ternary complex formation: The PROTAC may not be effectively bringing NAMPT and the E3 ligase together. | This is an inherent property of the PROTAC design. If optimization of light conditions doesn't work, a redesign of the PROTAC linker or ligands may be necessary. |
Quantitative Data Summary
The following table summarizes the effective concentrations of various NAMPT activators from the literature to provide a reference for designing experiments with this compound.
| Compound | Assay Type | Cell Line / System | Effective Concentration / EC50 |
| Nampt activator-1 | Enzymatic Assay | Recombinant NAMPT | EC50: 3.3-3.7 µM[2] |
| Nampt activator-2 | Enzymatic Assay | Recombinant NAMPT | EC50: 0.023 µM[2] |
| NAMPT activator-3 | Enzymatic Assay | Recombinant NAMPT | EC50: 2.6 µM[2] |
| NAMPT activator-8 | Enzymatic Assay | Recombinant NAMPT | EC50: < 0.5 µM[2] |
| SBI-797812 | Enzymatic Assay | Recombinant human NAMPT | EC50: ~0.37 µM[6] |
| SBI-797812 | Cellular Assay (NAD+ increase) | Human A549 lung carcinoma | 10 µM (4-hour treatment)[5] |
| NAT | Enzymatic Assay | Recombinant NAMPT | EC50: 5.7 µM[2] |
| JGB-1-155 | Enzymatic Assay | Recombinant NAMPT | EC50: 3.29 µM[2] |
Experimental Protocols
Protocol 1: In Vitro NAMPT Enzymatic Activity Assay
This protocol is adapted from established methods to determine the direct effect of this compound on enzyme activity.
-
Prepare Reagents:
-
Recombinant human NAMPT enzyme.
-
Substrates: Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Adenosine triphosphate (ATP).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration remains constant and low (e.g., <1%).
-
In a 96-well plate, add the recombinant NAMPT enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the substrates (NAM and PRPP) and ATP.
-
Incubate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction.
-
-
Detection of NMN Production:
-
The amount of NMN produced can be quantified using a coupled-enzyme assay that converts NMN to NAD+, which is then used to generate a fluorescent or colorimetric signal.
-
Alternatively, NMN can be directly measured by LC-MS for greater accuracy.
-
-
Data Analysis:
-
Calculate the percent activation relative to the vehicle control.
-
Plot the percent activation against the logarithm of the this compound concentration and fit the data to a suitable model to determine the EC50 value.
-
Protocol 2: Cellular NAD+ Level Measurement
This protocol outlines a general method for assessing the effect of this compound on intracellular NAD+ levels.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 4 to 24 hours).
-
-
NAD+ Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using an appropriate extraction buffer (e.g., an acidic or basic extraction method depending on the specific NAD+/NADH detection kit).
-
-
NAD+ Quantification:
-
Use a commercially available NAD+/NADH assay kit that typically involves an enzymatic cycling reaction.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Calculate the NAD+ concentration based on a standard curve.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration in each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations
Caption: The NAMPT signaling pathway and the role of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
- 1. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
NAMPT activator-6 off-target effects investigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NAMPT activator-6 (also known as SBI-797812). The information is intended for scientists and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that allosterically activates nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. It binds to a "rear channel" of the NAMPT enzyme, which is distinct from the active site.[1] This binding is thought to stabilize a catalytically favorable conformation of the enzyme, leading to increased production of nicotinamide mononucleotide (NMN), a precursor to NAD+.[2][3]
Q2: What is the expected on-target effect of this compound in cell culture?
The primary on-target effect of this compound is an increase in intracellular NMN and NAD+ levels.[2][4] This can lead to various downstream effects associated with enhanced NAD+ metabolism, such as alterations in the activity of NAD+-dependent enzymes like sirtuins and PARPs.[5][6]
Q3: Can this compound also act as an inhibitor?
Yes, under certain experimental conditions or in specific cell lines, NAMPT activators that are structurally similar to inhibitors, including this compound, may exhibit inhibitory effects.[1][7] For instance, at low ATP concentrations, some activators may not function effectively, and in certain cell lines like THP-1, SBI-797812 has been observed to act as an inhibitor.[1]
Q4: Are there known off-target effects for this compound?
While comprehensive public data from broad off-target screening panels for this compound is limited, its structural similarity to NAMPT inhibitors raises the possibility of off-target activities. For a different NAMPT activator, Nampt activator-2, moderate activity against CYP2C9, 2D6, and 2C19 has been reported, suggesting that off-target effects on metabolic enzymes could be a consideration for this class of compounds.[8] Researchers should be cautious and consider experimental controls to validate that the observed effects are due to NAMPT activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant increase in cellular NAD+ levels after treatment with this compound. | 1. Cell line utilizes the Preiss-Handler pathway: The cell line may predominantly synthesize NAD+ from nicotinic acid via the Preiss-Handler pathway, making it less sensitive to NAMPT activation.[9] 2. Suboptimal compound concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be insufficient to produce a measurable change in NAD+ levels. 3. Compound degradation: The compound may have degraded due to improper storage or handling. | 1. Assess NAPRT expression: Check the expression of nicotinate (B505614) phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway, in your cell line.[9] 2. Perform a dose-response and time-course experiment: Titrate the concentration of this compound and measure NAD+ levels at various time points to determine the optimal experimental conditions. 3. Use a fresh stock of the compound: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. |
| Unexpected cytotoxicity or off-target phenotypes are observed. | 1. On-target toxicity: Excessive activation of NAMPT could lead to metabolic imbalances or other cellular stresses. 2. Off-target effects: The compound may be interacting with other proteins or pathways in the cell. 3. Inhibitory activity: As mentioned in the FAQs, the activator may be acting as an inhibitor in your specific experimental context.[1] | 1. Perform an NMN rescue experiment: Supplement the culture medium with nicotinamide mononucleotide (NMN). If the observed phenotype is due to on-target NAMPT modulation, providing the downstream product should rescue the effect.[10] 2. Use a structurally distinct NAMPT activator: Compare the effects of this compound with another NAMPT activator from a different chemical series. If the phenotype is consistent, it is more likely to be an on-target effect. 3. Measure NAD+ levels: Confirm that the compound is indeed increasing NAD+ levels in your system. A decrease would indicate an inhibitory effect. |
| High variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular metabolism and the response to NAMPT activators. 2. Inconsistent compound preparation: Errors in weighing, dissolving, or diluting the compound can lead to variability. | 1. Standardize cell culture protocols: Maintain consistent cell seeding densities, use cells within a defined passage number range, and use a consistent source and lot of media and supplements. 2. Prepare fresh compound dilutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions and carefully prepare all dilutions. |
Data Presentation
Table 1: In Vitro Activity of this compound (SBI-797812)
| Parameter | Value | Cell Line/System | Reference |
| EC50 for NAMPT activation | 0.37 µM | A549 cells | [4] |
| Fold increase in NMN | 17.4-fold | A549 cells | [2] |
| Fold increase in NAD+ | 2.2-fold | A549 cells | [2] |
Table 2: In Vivo Activity of this compound (SBI-797812)
| Tissue | Fold Increase in NAD+ | Animal Model | Reference |
| Liver | ~1.3-fold | Mice | [2] |
Experimental Protocols
Protocol 1: NMN Rescue Experiment to Confirm On-Target Effects
This protocol is designed to determine if an observed cellular phenotype is a direct result of NAMPT modulation by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Nicotinamide mononucleotide (NMN)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates for cell culture
-
Assay reagents to measure the phenotype of interest (e.g., cell viability assay kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density optimized for your specific assay and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells.
-
Include a vehicle control group.
-
-
NMN Co-treatment:
-
Prepare a stock solution of NMN in complete culture medium. A final concentration of 100 µM NMN is often a good starting point, but this may need to be optimized for your cell line.[10]
-
To the "rescue" wells, add NMN along with this compound.
-
For the non-rescue wells, add an equivalent volume of medium without NMN.
-
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24-72 hours).
-
Phenotypic Measurement: At the end of the incubation period, measure the cellular phenotype of interest using an appropriate assay (e.g., cell viability, apoptosis marker expression, etc.).
-
Data Analysis: Compare the phenotype in cells treated with this compound alone to those co-treated with this compound and NMN. A reversal or significant attenuation of the phenotype in the NMN co-treated group suggests the effect is on-target.
Protocol 2: Measurement of Cellular NAD+ Levels
This protocol provides a general workflow for quantifying intracellular NAD+ levels using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH extraction buffer (provided with the kit or prepared as per manufacturer's instructions)
-
NAD+/NADH assay kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection:
-
After treating cells with this compound or vehicle for the desired time, remove the culture medium and wash the cells with ice-cold PBS.
-
Harvest the cells (e.g., by trypsinization or scraping) and pellet them by centrifugation.
-
-
NAD+ Extraction:
-
Resuspend the cell pellet in the NAD+/NADH extraction buffer. The volume will depend on the cell number and the specific kit's instructions.
-
Lyse the cells according to the kit's protocol (e.g., by repeated freeze-thaw cycles or homogenization).
-
Centrifuge the lysate to pellet any insoluble material.
-
-
Assay:
-
Transfer the supernatant (containing the extracted NAD+) to a new tube.
-
Follow the specific instructions of your chosen NAD+/NADH assay kit. This typically involves adding a reaction mixture to the samples and standards in a 96-well plate.
-
-
Measurement:
-
Incubate the plate as recommended by the manufacturer.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in your samples based on the standard curve generated from the NAD+ standards provided in the kit.
-
Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
-
Visualizations
Caption: The NAD+ salvage pathway and the mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NAMPT Activator-6 Experimental Variability
Welcome to the technical support center for NAMPT activators. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of NAMPT activators, with a focus on troubleshooting experimental variability related to compounds like NAMPT Activator-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a regulatory molecule for the optical control system of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) and NAD+. It is utilized in the design of efficient photoswitchable proteolysis-targeting chimeras (PS-PROTACs) to enable reversible, light-dependent regulation of NAMPT and NAD+ levels.[1][2] This approach can be used to modulate antitumor activity in vivo through optical manipulation.[1]
Q2: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles.[3]
Q3: What are the expected cellular effects of treatment with a NAMPT activator?
Treatment with a NAMPT activator is expected to increase the intracellular levels of nicotinamide mononucleotide (NMN) and subsequently nicotinamide adenine (B156593) dinucleotide (NAD+).[4] This can lead to alterations in cellular metabolism, enhanced cell survival under certain stress conditions, and other effects related to the activity of NAD+-dependent enzymes like sirtuins. The magnitude of the effect can be cell-type dependent.
Q4: How can I confirm that the observed effects are due to NAMPT activation?
To confirm the on-target activity of a NAMPT activator, you can perform several control experiments:
-
Use a NAMPT inhibitor: Co-treatment with a known NAMPT inhibitor, such as FK866, should antagonize the effects of the activator.[5]
-
Knockdown or knockout of NAMPT: The effects of the activator should be diminished or absent in cells where NAMPT expression has been genetically silenced.
-
Measure NAD+ and NMN levels: Directly measure the intracellular concentrations of NMN and NAD+ to confirm that the activator is increasing their production.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with NAMPT activators in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected NAMPT activation.
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting Tip: Many small molecules have limited aqueous solubility. Ensure the complete solubilization of the NAMPT activator in a suitable solvent, such as DMSO, before preparing final dilutions in cell culture media.[6] It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution and to avoid repeated freeze-thaw cycles.[6] For some compounds, ultrasonic assistance may be needed for complete dissolution in DMSO.[4]
-
-
Possible Cause 2: Cell Line-Specific Differences in NAD+ Metabolism.
-
Troubleshooting Tip: The sensitivity of a cell line to a NAMPT modulator is highly dependent on its primary pathway for NAD+ biosynthesis.[3] Cells expressing high levels of Nicotinate Phosphoribosyltransferase (NAPRT) can synthesize NAD+ from nicotinic acid (the Preiss-Handler pathway), bypassing the NAMPT-dependent salvage pathway.[7] Before starting your experiments, characterize the expression level of NAPRT in your cell line(s). Cell lines with low or absent NAPRT expression are generally more responsive to NAMPT modulation. Be aware that the presence of nicotinic acid in your cell culture medium can mask the effects of a NAMPT activator in NAPRT-positive cells.[6]
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Troubleshooting Tip: The activity of NAMPT is dependent on the concentrations of its substrates, nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), as well as ATP.[8][9] Ensure that the concentrations of these components in your assay are not limiting. For cell-based assays, consider supplementing the medium with a controlled amount of NAM.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Troubleshooting Tip: The metabolic state of cells can be influenced by their density. Optimize and maintain a consistent cell seeding density across all experiments to ensure reproducible results.[3]
-
-
Possible Cause 2: Variability in Incubation Time.
-
Troubleshooting Tip: The effects of NAMPT activation on NAD+ levels and downstream cellular processes are time-dependent. NAD+ levels can increase within hours, while subsequent phenotypic changes may take longer.[10] Perform a time-course experiment to determine the optimal time point for your endpoint measurement and use this time consistently.
-
-
Possible Cause 3: Pipetting Errors.
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper mixing in the wells, especially when preparing serial dilutions of the activator.
-
Issue 3: Unexpected cell toxicity at effective concentrations.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Tip: While the goal is to activate NAMPT, high concentrations of any small molecule can lead to off-target effects. Correlate the observed phenotype with a direct measurement of increased NAD+ levels to confirm on-target activity.[10] If toxicity is observed at concentrations that do not significantly increase NAD+, consider the possibility of off-target effects.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).[10]
-
Data Presentation
Table 1: Recommended Concentration Ranges for NAMPT Activators in Cell-Based Assays
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 10 µM | This is a general starting range based on published data for various NAMPT activators like SBI-797812 and NAT derivatives.[4][11] The optimal concentration should be determined empirically for this compound and your specific cell line. |
| Incubation Time | 4 - 24 hours | For measuring changes in NAD+ levels.[10][12] |
| DMSO Final Concentration | < 0.5% | To avoid solvent-induced toxicity.[10] |
Table 2: Expected Outcomes of NAMPT Activation in Cellular Assays
| Readout | Expected Change | Method of Detection |
| Intracellular NMN | Increase | LC-MS |
| Intracellular NAD+ | Increase | Enzymatic cycling assays (colorimetric or fluorometric), HPLC, or LC-MS.[13][14][15] |
| Cell Viability (under stress) | Increase | MTT, MTS, or CellTiter-Glo assays. |
Experimental Protocols
Protocol 1: Biochemical NAMPT Activity Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits and published methods for measuring the activity of purified NAMPT enzyme.[8][16][17]
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
This compound
-
Coupling enzymes (e.g., NMNAT, alcohol dehydrogenase) and substrates for detection (e.g., ethanol, fluorescent probe)
-
96-well black, flat-bottom plate
Procedure:
-
Enzyme Preparation: Thaw the recombinant NAMPT enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 10-50 ng/µL) in cold NAMPT Dilution Buffer.
-
Activator Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Positive Control wells (100% activity): Add diluted NAMPT enzyme and vehicle (e.g., DMSO).
-
Test Activator wells: Add diluted NAMPT enzyme and the serial dilutions of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the activator to bind to the enzyme.
-
Reaction Initiation: Prepare a master mix containing NAM, PRPP, ATP, and the coupling enzymes/substrates. Add the master mix to all wells to start the reaction.
-
Detection: Incubate the plate at 37°C for 1-2 hours. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADH formation).[17]
-
Data Analysis: Subtract the background fluorescence (blank wells). Calculate the percent activation relative to the positive control. Plot the percent activation against the activator concentration to determine the EC₅₀.
Protocol 2: Cell-Based Assay for Measuring Intracellular NAD+ Levels
This protocol describes a general method for treating cells with a NAMPT activator and measuring the resulting changes in total NAD+/NADH levels using a commercially available enzymatic cycling assay.[15][18]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
NAD+/NADH Extraction Buffer (provided in commercial kits, or prepare a lysis buffer)
-
Commercial NAD+/NADH assay kit (colorimetric or fluorometric)
-
96-well plate for cell culture and a plate for the assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the activator. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
NAD+ Extraction:
-
Wash the cells once with cold PBS.
-
Lyse the cells using the extraction buffer from the assay kit according to the manufacturer's instructions. This typically involves a freeze-thaw cycle or sonication to ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris.
-
-
NAD+ Measurement:
-
Transfer the supernatant (containing NAD+/NADH) to a new plate.
-
Follow the protocol of the commercial assay kit. This usually involves preparing a standard curve with known NAD+ concentrations and adding a reaction mixture to both standards and samples.
-
Incubate the plate at room temperature for the recommended time.
-
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the NAD+ concentration in the samples by comparing their readings to the standard curve. Normalize the values to cell number or protein concentration.
Visualizations
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of intervention for this compound.
References
- 1. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 14. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of NAMPT Activator-6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with the low in vivo bioavailability of the novel small molecule, NAMPT Activator-6 (NAMPT-a6). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of NAMPT-a6 after oral administration in our rodent models. What are the likely causes?
A1: Low oral bioavailability for a small molecule like NAMPT-a6 is often multifactorial. The primary reasons typically include:
-
Poor Aqueous Solubility: As a lipophilic molecule, NAMPT-a6 likely has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical first step for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the intestinal wall and liver by enzymes such as Cytochrome P450s (CYPs) before it can reach systemic circulation.[2][4]
-
Efflux Transporter Activity: NAMPT-a6 could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal lining. These transporters actively pump the compound back into the GI lumen, thereby reducing the net amount absorbed.[5]
Q2: What are the primary strategies to improve the in vivo bioavailability of NAMPT-a6?
A2: Several formulation and delivery strategies can be employed to enhance the bioavailability of poorly soluble and/or rapidly metabolized compounds.[4][6][7][8] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[6][9][10][11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing NAMPT-a6 in a polymer matrix in its high-energy amorphous state can enhance its apparent solubility and dissolution.[6][13][14]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by dissolving the drug in lipid carriers, which can also facilitate lymphatic transport, partially bypassing first-pass metabolism.[6][11][15][16]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in the GI tract.[8][9][15][17]
Q3: Which pharmacokinetic parameters are most important for assessing the improvement in bioavailability?
A3: To evaluate the effectiveness of a bioavailability enhancement strategy, the following pharmacokinetic parameters are crucial:[18][19]
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug achieved in the blood. A higher Cmax generally indicates improved absorption.[18]
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A larger AUC signifies greater overall bioavailability.[18]
-
Relative Bioavailability: A direct comparison of the AUC from a test formulation to a reference formulation (e.g., a simple suspension of NAMPT-a6).[19]
Troubleshooting Guide
| Problem Encountered | Potential Causes | Recommended Solutions & Next Steps |
| Low exposure (AUC) after oral dosing | Poor aqueous solubility. | Perform solubility studies in different biorelevant media (SGF, FaSSIF, FeSSIF).Explore formulation strategies: micronization, solid dispersions, lipid-based systems.[6][10][13] |
| Rapid first-pass metabolism. | Conduct in vitro metabolic stability assays with liver microsomes and S9 fractions.Consider co-administration with metabolic inhibitors in preclinical studies for investigational purposes.[5] | |
| Efflux by transporters (e.g., P-gp). | Use in vitro models like Caco-2 cell permeability assays to assess efflux ratio.[20] | |
| High variability in plasma concentrations between subjects | Inconsistent dissolution ("food effect"). | Conduct pharmacokinetic studies in both fasted and fed states.Develop a robust formulation (e.g., SEDDS) to minimize dissolution variability.[11][15] |
| Saturation of metabolic enzymes or transporters at higher doses. | Perform a dose-escalation study to assess dose proportionality of pharmacokinetic parameters.[21] | |
| Difficulty in detecting NAMPT-a6 in plasma samples | Low plasma concentrations below the limit of quantification (LOQ). | Administer a higher dose, if toxicologically permissible.Develop and validate a more sensitive analytical method (e.g., LC-MS/MS).[19] |
| Rapid clearance of the compound. | Perform an intravenous (IV) PK study to determine the clearance rate and absolute bioavailability. |
Data Presentation: Comparison of Formulation Strategies
The following table presents hypothetical data from a preclinical study in rats, comparing different formulation approaches for NAMPT-a6 administered at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 55 ± 15 | 2.0 | 250 ± 70 | 100 |
| Micronized Suspension | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Amorphous Solid Dispersion (1:4 with PVP-VA) | 350 ± 80 | 1.0 | 1800 ± 400 | 720 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 450 ± 110 | 1.0 | 2500 ± 550 | 1000 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of NAMPT-a6 in liver microsomes.
Materials:
-
NAMPT-a6
-
Rat or human liver microsomes (RLM or HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
Procedure:
-
Prepare a stock solution of NAMPT-a6 in a suitable organic solvent (e.g., DMSO).
-
Pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and NAMPT-a6 (final concentration, e.g., 1 µM) to the microsome mixture.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing the IS.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of NAMPT-a6 using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of different NAMPT-a6 formulations after oral administration.
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Divide animals into groups (e.g., Control Suspension, Micronized, ASD, SEDDS).
-
Administer the respective NAMPT-a6 formulation via oral gavage at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Sample Analysis:
-
Extract NAMPT-a6 from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of NAMPT-a6 using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
Visualizations
References
- 1. colorcon.com [colorcon.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. upm-inc.com [upm-inc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 18. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 21. benchchem.com [benchchem.com]
NAMPT Activator-6 Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NAMPT activator-6. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
A1: this compound is a regulatory molecule designed for the optical control of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) and NAD+ levels.[1][2] It is utilized in designing efficient photoswitchable proteolysis-targeting chimeras (PS-PROTACs) to achieve reversible up-and-down regulation of NAMPT and NAD+ in a light-dependent manner.[1][2] Unlike NAMPT inhibitors, which are known to induce cytotoxicity by depleting cellular NAD+ pools, NAMPT activators are generally expected to have low or no intrinsic cytotoxicity.[3][4] Their primary function is to enhance the enzymatic activity of NAMPT, leading to an increase in NAD+ biosynthesis.[5][6][7]
Q2: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?
A2: While this compound is not expected to be cytotoxic, several factors could contribute to unexpected cell death. Here are some potential causes and troubleshooting steps:
-
High Compound Concentration: Even compounds with low intrinsic toxicity can induce cell death at excessively high concentrations due to off-target effects.
-
Troubleshooting: Perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range to determine if the observed cytotoxicity is concentration-dependent.
-
-
Cell Line Sensitivity: Certain cell lines may be particularly sensitive to perturbations in metabolic pathways.
-
Troubleshooting: Test this compound on a panel of different cell lines to assess if the cytotoxic effect is cell-type specific.
-
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound over time could lead to toxic effects.
-
Troubleshooting: Verify the purity of your this compound batch using analytical methods like HPLC-MS. Ensure proper storage conditions as recommended by the manufacturer and prepare fresh stock solutions for each experiment.
-
-
Experimental Artifacts: Issues with cell culture conditions, reagent quality, or the cytotoxicity assay itself can lead to erroneous results.
-
Troubleshooting: Review your experimental protocol for any deviations. Ensure cells are healthy and not overgrown. Use appropriate vehicle controls (e.g., DMSO) at the same concentration as in the treated wells.
-
Q3: How do NAMPT activators differ from NAMPT inhibitors in their effect on cellular pathways?
A3: NAMPT activators and inhibitors have opposing effects on the NAD+ salvage pathway and downstream cellular processes. NAMPT activators enhance the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), thereby increasing cellular NAD+ levels.[5][8] This is generally associated with pro-survival and neuroprotective effects.[9][10] In contrast, NAMPT inhibitors block this pathway, leading to NAD+ depletion, which triggers an energy crisis, oxidative stress, and ultimately apoptosis, particularly in cancer cells that are highly dependent on this pathway.[11][12][13][14]
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a structured approach to troubleshooting unexpected cytotoxicity observed with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell death across all concentrations | Compound contamination or degradation | - Verify compound purity via analytical methods.- Prepare fresh stock solutions.- Ensure proper storage of the compound. |
| Cytotoxicity observed only at high concentrations | Off-target effects | - Lower the concentration range in subsequent experiments.- Correlate cytotoxicity with target engagement (NAMPT activation). |
| Inconsistent results between experiments | Experimental variability | - Standardize cell seeding density and passage number.- Ensure consistent incubation times and reagent preparation.- Calibrate and maintain laboratory equipment (e.g., plate readers). |
| Vehicle control shows toxicity | High solvent concentration (e.g., DMSO) | - Determine the maximum tolerable DMSO concentration for your cell line.- Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with this compound at various concentrations.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizing Cellular Pathways and Workflows
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) activity by small molecule GMX1778 regulates reactive oxygen species (ROS)-mediated cytotoxicity in a p53- and nicotinic acid phosphoribosyltransferase1 (NAPRT1)-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
preventing NAMPT activator-6 degradation in solution
Disclaimer: This document provides general guidance on the handling, storage, and troubleshooting for NAMPT activator-6 based on its chemical structure and established practices for similar small molecules. Specific stability and degradation data for this compound are not publicly available at this time. Researchers should always perform their own validation for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical structure, which includes a sulfonamide and a pyridine (B92270) group, this compound is predicted to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For cell-based assays, it is crucial to prepare a concentrated stock solution in a high-purity, anhydrous grade of one of these solvents and then dilute it to the final working concentration in your aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended:
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When stored at -20°C, it is advisable to use the solution within one month. For longer-term storage (up to one year), -80°C is recommended.
Q3: How can I check for the degradation of my this compound solution?
A3: Visual inspection for color changes or precipitation can be an initial indicator of degradation. For a more definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can be used to monitor the purity of the compound over time by detecting the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer/medium | - Low aqueous solubility.- The final concentration of the organic solvent is too low to maintain solubility.- Buffer components are interacting with the compound. | - Increase the final concentration of the organic co-solvent (e.g., DMSO) if your experimental system allows.- Prepare fresh dilutions from the stock solution immediately before use.- Consider using a different buffer system after compatibility testing. |
| Loss of activity or inconsistent results | - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution.- Adsorption to plasticware. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use low-adhesion microplates and pipette tips.- Perform a stability study under your specific experimental conditions (see Experimental Protocols). |
| Unexpected color change in the solution | - Oxidation or other chemical degradation.- Contamination. | - Discard the solution and prepare a fresh one from solid material.- Ensure solvents are of high purity and anhydrous where appropriate.- Store solutions protected from light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Low-adhesion vials/tubes
-
Incubator or water bath
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in the chosen organic solvent to a known concentration (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with the aqueous buffer to the final working concentration. Prepare enough volume for all time points.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution using a validated HPLC or LC-MS method to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it using the same HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Visualizations
NAMPT Signaling Pathway
Caption: The NAMPT signaling pathway, highlighting the role of this compound.
Experimental Workflow for Stability Assessment
NAMPT activator-6 experimental controls and best practices
Welcome to the technical support center for NAMPT activator-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound.
Question 1: I am not observing the expected increase in NAMPT activity after treating my cells with this compound. What are the possible reasons?
Answer: Several factors can contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure that this compound is completely solubilized before use. It is recommended to prepare a fresh stock solution in a suitable solvent like DMSO and to avoid repeated freeze-thaw cycles. Poor solubility can significantly impact the effective concentration in your assay.
-
Assay Conditions: The catalytic activity of NAMPT is dependent on the presence of its substrates, particularly ATP and PRPP. Ensure that your assay buffer is supplemented with optimal concentrations of these substrates. Cellular ATP concentrations can range from 2 to 7 mM.
-
Cell Line-Specific Metabolism: Different cell lines may have varying reliance on the NAD+ salvage pathway, which is regulated by NAMPT.[1] Cells with a highly active de novo NAD+ synthesis pathway (the Preiss-Handler pathway) might show a less pronounced response to NAMPT activation.[2] It is advisable to characterize the primary NAD+ biosynthesis pathway in your cell line of interest.
-
Assay Duration and Endpoint Measurement: The effects of NAMPT activation on cellular NAD+ levels may take time to become apparent. Optimize the incubation time with this compound. Also, ensure your NAD+/NADH detection method is sensitive enough to capture the expected changes.
Question 2: I am observing significant cytotoxicity at concentrations where I expect to see NAMPT activation. Is this normal?
Answer: While NAMPT activators are generally designed to enhance cell survival and function by boosting NAD+ levels, off-target effects or issues with the experimental setup can lead to cytotoxicity.
-
Dose-Response: It is crucial to perform a comprehensive dose-response experiment to determine the optimal concentration range for NAMPT activation versus any potential cytotoxic effects in your specific cell line.
-
Purity of the Compound: Verify the purity of your this compound. Impurities could contribute to unexpected cellular toxicity.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used as a vehicle control at the same final concentration and is not causing the observed cytotoxicity.
Question 3: What are the essential negative and positive controls to include in my experiments with this compound?
Answer: Including proper controls is critical for interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
NAMPT Knockdown/Knockout Cells: If available, using cells where NAMPT has been genetically silenced can confirm that the effects of your activator are indeed NAMPT-dependent.[3]
-
-
Positive Controls:
-
Known NAMPT Activators: If available in your lab, another well-characterized NAMPT activator can be used as a positive control.
-
NMN or NR Supplementation: Treating cells with NAD+ precursors like nicotinamide (B372718) mononucleotide (NMN) or nicotinamide riboside (NR) can serve as a positive control for raising intracellular NAD+ levels.[3][4]
-
Question 4: How does this compound work? What is its mechanism of action?
Answer: this compound is a small molecule that enhances the enzymatic activity of Nicotinamide Phosphoribosyltransferase (NAMPT).[5] NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[6] NMN is then converted to NAD+. By activating NAMPT, this compound increases the production of NMN and subsequently elevates cellular NAD+ levels.[4][5] Some NAMPT activators have been shown to work as positive allosteric modulators (N-PAMs), binding to a channel in the enzyme to relieve feedback inhibition by substrates and products.[4][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound/Parameter | Value | Reference |
| This compound | ||
| EC50 (in vitro NMN production) | 2.75 µmol/L | |
| Maximal NMN Production Increase | 59% at 30 µmol/L | |
| Related NAMPT Activators | ||
| SBI-797812 (EC50) | Not explicitly stated, but activates NAMPT | [4][8] |
| NAT (EC50) | 5.7 µM | [8] |
| NAT (KD) | 379 nM | [8] |
| JGB-1-155 (EC50) | 3.29 µM | [8] |
| NAMPT activator-7 (EC50) | < 0.5 µM | [8] |
| NAMPT activator-8 (EC50) | < 0.5 µM | [8] |
Experimental Protocols
Detailed Methodology: In Vitro NAMPT Activity Assay
This protocol describes a common method to measure the enzymatic activity of NAMPT in vitro.
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, MgCl2, and other necessary salts at physiological pH.
-
Prepare stock solutions of NAM, PRPP, and ATP.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of recombinant human NAMPT enzyme.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer.
-
Add NAM, PRPP, and ATP to their final desired concentrations. Note that assay conditions can significantly influence measured activity.[9]
-
Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.
-
Initiate the reaction by adding the NAMPT enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
The product of the NAMPT reaction, NMN, can be detected using various methods. A common approach is a coupled enzyme assay where NMN is converted to NAD+, and the resulting NAD+ is used in a reaction that produces a fluorescent or colorimetric signal.[9][3]
-
For instance, NMNAT1 can be added to convert NMN to NAD+, followed by the addition of alcohol dehydrogenase and its substrate, which reduces NAD+ to NADH, leading to a measurable increase in fluorescence.[3]
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Subtract the background signal from the vehicle control wells.
-
Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 6. Small molecule regulators of nicotinamide phosphoribosyltransferase (NAMPT) – Rhode Island IDeA Network of Biomedical Research Excellence [web.uri.edu]
- 7. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: NAMPT Activator-6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with NAMPT activator-6 (also known as SBI-797812). Our goal is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent results during your experiments with this compound.
Question 1: Why am I observing variable or lower-than-expected potency (EC50) of this compound in my cell-based or in vitro assays?
Answer: Inconsistent potency of this compound is a documented phenomenon and can arise from several factors related to the compound's mechanism of action and specific experimental conditions. Here are the primary aspects to consider:
-
Dual Agonist/Antagonist Behavior: this compound's effect is highly dependent on the concentration of the NAMPT substrate, nicotinamide (B372718) (NAM). At low NAM concentrations (below 10µM), the activator can paradoxically act as an inhibitor.[1] It is thought to relieve substrate inhibition at higher NAM concentrations, thus appearing as an activator.[1]
-
ATP Concentration Dependence: The activation of NAMPT by this compound requires ATP.[2] Experiments conducted in ATP-depleted conditions will show reduced or no activation. In fact, in the absence of ATP, SBI-797812 has been observed to slightly inhibit NMN formation.[2]
-
Assay-to-Assay Variability: Biochemical assays for NAMPT activators can have higher inherent variability compared to those for inhibitors. This can be due to the complex interplay of substrates, co-factors, and the activator itself.
-
Cell Line-Specific Metabolism: Different cell lines have varying baseline levels of NAD+ and express different levels of enzymes involved in NAD+ metabolism. This can influence the cellular response to NAMPT activation.
-
Feedback Inhibition: High intracellular concentrations of NAD+ can cause feedback inhibition of NAMPT.[2][3] While this compound can blunt this feedback inhibition, the initial cellular NAD+ status can affect the observed level of activation.[2]
Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent results.
Question 2: In my cellular assay, NAD+ levels increase, but not as dramatically as the increase in NMN. Is this expected?
Answer: Yes, this is an expected outcome. In studies with A549 cells treated with SBI-797812, a 17.4-fold increase in NMN was observed, while the corresponding increase in NAD+ was 2.2-fold. This reflects the cell's homeostatic mechanisms that place a ceiling on the total intracellular NAD+ pool. The conversion of NMN to NAD+ is the subsequent step, and the significant rise in the precursor (NMN) confirms the on-target activity of the activator.
Question 3: I am observing different levels of NAMPT activation in different cell lines or tissues. Why is this?
Answer: This is likely due to the cell- or tissue-specific expression and activity of the enzymes in the NAD+ salvage pathway. For example, the potency of SBI-797812 is approximately 8-fold lower for mouse NAMPT compared to human NAMPT.[4] Additionally, after administration in mice, a significant increase in NAD+ was observed in the liver, with a trend towards an increase in the heart, but not in skeletal muscle.[3] This highlights that both species differences and tissue-specific factors can influence the efficacy of the activator.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound (SBI-797812) under various experimental conditions.
Table 1: In Vitro Enzyme Assay Potency
| Parameter | Value | Conditions | Reference |
| EC50 | 0.37 ± 0.06 µM | Human NAMPT, 25 µM NAM, ATP present | [2] |
| EC50 | 2.75 µM | Human NAMPT, 25 µM NAM, ATP present | [5] |
| Maximal Activation | 2.1-fold | Human NAMPT, 25 µM NAM, ATP present | [2] |
| Maximal Activation | 59% increase in NMN | 30 µM compound, Human NAMPT | [5] |
| Apparent Affinity (Mouse vs. Human) | ~8-fold less for mouse | [4] |
Table 2: Cellular Assay Results (A549 Cells, 4-hour treatment)
| Activator Conc. | NMN Fold Increase | NAD+ Fold Increase | Reference |
| 0.4 µM | 2.7 | 1.5 | [2] |
| 2.0 µM | 6.1 | 1.7 | [2] |
| 10.0 µM | 16.7 | 2.2 | [2] |
Signaling Pathway Visualization
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.
Caption: The NAD+ salvage pathway and the action of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro NAMPT Enzyme Activity Assay
Objective: To measure the direct effect of this compound on the enzymatic activity of recombinant NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
This compound (SBI-797812)
-
Assay Buffer (e.g., TMD buffer)
-
NMN detection reagents (e.g., acetophenone (B1666503) and KOH for fluorescent derivatization)
-
96-well microplate
-
Incubator and plate reader
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer containing recombinant NAMPT enzyme, PRPP, and ATP.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Pre-incubate the plate for 20 minutes at 37°C.
-
Initiate the reaction by adding a solution of NAM (e.g., to a final concentration of 25 µM).
-
Incubate the reaction for 20-60 minutes at 37°C.
-
Stop the reaction and quantify the amount of NMN produced. This can be done using a chemical method that converts NMN into a fluorescent derivative by adding acetophenone and KOH.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of activation relative to the vehicle control and determine the EC50 value by plotting the results against the activator concentrations.
Protocol 2: Cellular NAD+/NADH Level Measurement
Objective: To determine the effect of this compound on intracellular NAD+ and NMN levels in a cell-based assay.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium
-
This compound (SBI-797812)
-
96-well cell culture plates
-
NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer or plate reader
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the activator or vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, equilibrate the plate to room temperature.
-
Lyse the cells and measure the total NAD+/NADH levels according to the manufacturer's protocol of the chosen quantification kit. This typically involves adding a lysis and detection reagent that generates a luminescent signal proportional to the amount of NAD+ and NADH.
-
Measure luminescence using a plate reader.
-
Normalize the results to cell number or protein concentration if necessary and plot the fold-change in NAD+/NADH levels compared to the vehicle control. For specific measurement of NMN and NAD+, LC-MS/MS analysis would be required.
References
- 1. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: NAMPT Activator-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAMPT activator-6, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this a known issue?
While specific solubility data for every batch of a compound can vary, it is not uncommon to encounter challenges when dissolving small molecules, including NAMPT activators, in DMSO. Factors such as compound purity, the quality of the DMSO, temperature, and the desired concentration can all impact solubility.[1]
Q2: What is the recommended solvent for this compound?
For most non-polar organic compounds used in biological assays, DMSO is the recommended solvent due to its high solvating power.[2] However, it is crucial to use fresh, anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed moisture can significantly reduce its ability to dissolve compounds.[1][3][4]
Q3: My this compound dissolves in 100% DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I solve this?
This common issue, often called "salting out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[3] To prevent this, it is recommended to first make serial dilutions of your high-concentration DMSO stock solution in DMSO before adding the final, most diluted solution to your aqueous medium.[2][3] This gradual decrease in DMSO concentration helps to keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5% without significant toxicity, but it is always essential to include a DMSO-only vehicle control in your experiments.[5]
Q4: How should I store my this compound stock solution in DMSO?
For long-term storage, it is best to store stock solutions at -20°C or -80°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide: Solubility Issues
If you are encountering visible solid particles or cloudiness in your this compound DMSO solution, please follow the troubleshooting steps outlined below.
Initial Preparation Protocol
A standard protocol for preparing a stock solution of a small molecule in DMSO is as follows:
-
Calculation: Determine the mass of the compound required to achieve the desired molar concentration in a specific volume of DMSO.
-
Weighing: Accurately weigh the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
If solubility issues persist, consult the following table for troubleshooting steps.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Visible solid particles or cloudiness in the DMSO solution. | Concentration exceeds solubility limit. | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[3] | The compound fully dissolves, resulting in a clear solution. |
| Insufficient mixing. | Sonicate the vial in a water bath for 10-15 minutes. Vortex vigorously for an additional 1-2 minutes.[3][4] | The compound fully dissolves. | |
| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[3][4] | Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution. | |
| Poor quality or "wet" DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][3][4] | The compound dissolves completely in the high-quality solvent. | |
| Compound precipitates out of solution upon storage. | Improper storage temperature. | Store the stock solution at -20°C or -80°C for long-term stability.[4] | The compound should remain in solution at the recommended storage temperature. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[4] | Aliquoting will maintain the integrity and solubility of the stock solution. | |
| Precipitation upon dilution in aqueous media. | Poor solubility in the final aqueous environment. | Perform serial dilutions of the DMSO stock in DMSO first before adding to the aqueous medium. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).[2][3][5] | The compound remains in solution in the final assay medium. |
Solubility Data for Other NAMPT Activators
| Compound | Solubility in DMSO | Notes |
| Nampt activator-1 | 250 mg/mL (835.23 mM) | Requires sonication. Hygroscopic DMSO can significantly impact solubility.[6] |
| SBI-797812 | 80 mg/mL (198.77 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[7] |
Experimental Protocols & Visualizations
Protocol: Preparing a 10 mM Stock Solution of this compound
This protocol provides a general guideline. The molecular weight of this compound will be required for accurate calculations.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator water bath (optional)
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 0.01 mol/L * Volume (L) * Molecular Weight ( g/mol )).
-
Weigh: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add Solvent: Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex: Vortex the solution thoroughly for 1-2 minutes.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Troubleshoot (if necessary): If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or gently warm the vial to 37°C for 5-10 minutes and vortex again.[1][3]
-
Store: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Experimental Workflow: Troubleshooting Solubility
Caption: Workflow for troubleshooting solubility issues.
NAMPT Signaling Pathway
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[8] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key NAD+ precursor.[8][9] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and the activity of sirtuins (SIRTs), which are involved in regulating aging and metabolic diseases.[8][10] By activating NAMPT, compounds like this compound can boost intracellular NAD+ levels, which has therapeutic potential in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Toxicity of NAMPT Activators in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicities associated with NAMPT activators, using a hypothetical compound "NAMPT activator-6" as a representative example, during in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NAMPT activators like this compound?
A1: Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling.[1] NAMPT activators are small molecules designed to enhance the enzymatic activity of NAMPT, leading to increased intracellular levels of NAD+.[2][3] This elevation of NAD+ is being explored for therapeutic benefits in various conditions, including neurodegenerative diseases.[3][4][5] The mechanism can involve allosteric modulation of the enzyme, which enhances its catalytic efficiency.[6][7]
Q2: What are the potential on-target toxicities associated with NAMPT activators in animal studies?
A2: While NAMPT activators are designed to have therapeutic benefits, excessive or unregulated activation of NAMPT could lead to on-target toxicities. Tissues with high energy demands or specific metabolic dependencies might be particularly sensitive. Although specific data for NAMPT activators is still emerging, insights can be drawn from the extensive research on NAMPT inhibitors, which also modulate NAD+ metabolism. Potential toxicities for NAMPT inhibitors that could be relevant to monitor with activators include effects on highly metabolic tissues. For instance, retinal and cardiac toxicities have been observed with NAMPT inhibitors in preclinical studies.[8][9] Additionally, hematological effects have been a concern with NAMPT inhibitors, particularly thrombocytopenia (low platelet count).[10][11] Therefore, careful monitoring of these systems is warranted in animal studies with NAMPT activators.
Q3: How can I establish a safe and effective starting dose for this compound in my animal model?
A3: Establishing a safe and effective dose requires a systematic approach. It is recommended to start with in vitro studies to determine the EC50 (half-maximal effective concentration) for NAMPT activation and the concentration that leads to desired downstream effects (e.g., increased NAD+ levels) in relevant cell lines. For in vivo studies, a dose-ranging study is crucial to identify the maximum tolerated dose (MTD).[11] This involves administering escalating doses of the compound to different groups of animals and closely monitoring for any signs of toxicity, such as weight loss, changes in behavior, or abnormalities in clinical pathology parameters.
Q4: Are there any formulation strategies to improve the delivery and reduce the potential toxicity of this compound?
A4: The formulation of a compound can significantly impact its pharmacokinetic profile and toxicity. For poorly soluble compounds, which is common for small molecule drugs, specific formulation strategies can be employed.[10] Common vehicles for in vivo administration include mixtures of DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, and saline.[10] The exact ratio needs to be optimized for the specific compound.[10] Investigating different salt forms of the activator or adjusting the pH of the formulation can also enhance solubility and bioavailability.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant animal weight loss or signs of distress. | The dose of the NAMPT activator may be above the maximum tolerated dose (MTD). | 1. Dose Reduction: Immediately reduce the dose or modify the dosing schedule (e.g., switch from daily to intermittent dosing).[11]2. Dose-Ranging Study: If not already performed, conduct a thorough dose-ranging study to identify the MTD.[11]3. Clinical Monitoring: Increase the frequency of animal monitoring for clinical signs of toxicity.[10] |
| Inconsistent or no measurable increase in NAD+ levels in target tissues. | 1. Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized.2. Suboptimal Dosing: The dose may be too low to achieve a significant pharmacodynamic effect.3. Formulation Issues: The compound may be precipitating out of the formulation. | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma and tissue exposure of the compound.2. Dose Escalation: Cautiously escalate the dose while closely monitoring for toxicity.3. Formulation Optimization: Re-evaluate the formulation for solubility and stability. Consider alternative vehicles or solubilizing agents.[1][10] |
| Off-target effects observed in unrelated tissues. | The compound may have off-target activities or be accumulating in specific organs. | 1. In Vitro Profiling: Screen the compound against a panel of off-target receptors and enzymes.2. Biodistribution Study: Perform a biodistribution study to determine the concentration of the compound in various tissues over time. |
| Unexpected mortality in the treatment group. | Severe on-target or off-target toxicity. | 1. Immediate Cessation: Halt the study and perform a full necropsy on the deceased animals to identify the cause of death.2. Comprehensive Toxicity Assessment: Conduct a more detailed toxicology study at lower doses with extensive histopathological analysis of all major organs. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Group Allocation: Randomize animals into several groups (e.g., 5-6 animals per group), including a vehicle control group.
-
Dose Escalation: Prepare a series of escalating doses of this compound. The dose levels should be chosen based on in vitro potency and any preliminary in vivo data.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
Protocol 2: Measurement of Intratumoral NAD+ Levels
-
Sample Collection: At the study endpoint, euthanize the animals and immediately excise the target tissue (e.g., brain, tumor).
-
Snap-Freezing: Instantly snap-freeze the tissue in liquid nitrogen to stop all metabolic activity.[1]
-
Tissue Homogenization: Homogenize the frozen tissue in an appropriate extraction buffer on ice.
-
NAD+ Quantification:
-
Use a commercially available NAD/NADH assay kit according to the manufacturer's instructions.
-
Alternatively, for higher sensitivity and specificity, utilize liquid chromatography-mass spectrometry (LC-MS/MS).[1]
-
-
Normalization: Normalize the measured NAD+ concentration to the total protein content of the tissue homogenate.
-
Data Analysis: Compare the NAD+ levels in the tissues of treated animals to those of the vehicle-treated control group to assess the pharmacodynamic effect of the NAMPT activator.[1]
Visualizations
Caption: Signaling pathway of the NAMPT-mediated NAD+ salvage pathway and its modulation.
Caption: General experimental workflow for preclinical evaluation of a NAMPT activator.
Caption: Logical workflow for troubleshooting toxicity in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NAMPT Activators: Benchmarking Performance and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the NAD+ salvage pathway, making it a compelling therapeutic target for a spectrum of diseases linked to NAD+ decline, including neurodegenerative disorders and age-related pathologies.[1][2] A growing arsenal (B13267) of small-molecule NAMPT activators aims to boost NAD+ levels, offering potential neuroprotective and health-enhancing benefits.[1][3] This guide provides an objective comparison of key NAMPT activators, focusing on their performance backed by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation processes.
Performance Comparison of NAMPT Activators
The efficacy of NAMPT activators can be assessed through various quantitative measures, including their potency in enzymatic and cellular assays, and their binding affinity to the NAMPT enzyme. The following table summarizes key performance data for several prominent NAMPT activators.
| Activator Class | Representative Compound(s) | EC50 (in vitro) | Cellular EC50 | Binding Affinity (KD) | Key Findings & References |
| NATs (NAMPT Activators) | NAT, NAT-5r | NAT: 5.7 µM[4] | NAT-5r: More active than NAT[1] | NAT: 379 nM[4], ~500 nM[1] | Allosteric activators that enhance NAMPT's catalytic activity. NAT-5r, an optimized derivative, shows improved potency and strong neuroprotective effects in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN).[1][3][5] |
| Urea-based Activators | SBI-797812 | 0.37 µM[6] | Not consistently reported; can act as an inhibitor in some cellular contexts[7] | 2-6 µM[7] | Structurally similar to some NAMPT inhibitors.[8] Its activity is dependent on substrate concentration, showing activation at high NAM concentrations.[1] It has been shown to increase intracellular NMN and elevate liver NAD+ in mice.[9][10] |
| Phenolic Compounds | NAT1, Quercitrin, Myricitrin (NSC19803), NSC9037 | NAT1: Active[7] | NAT1: Increased cellular NAD+ 1.25-fold[7] | Quercitrin: 16 µM[7] | A class of naturally occurring and synthetic phenols that can activate NAMPT. Myricitrin and NSC9037 have been shown to double NAMPT's product formation in biochemical assays.[8][11] |
| N-PAMs (NAMPT Positive Allosteric Modulators) | JGB-1-155 (NP-A1S) | 3.29 µM[9] | Increased cellular NAD+ over twofold[7] | NP-A1R: 38 nM[7] | Bind to a "rear channel" of the NAMPT enzyme, distinct from the active site, to allosterically enhance its activity.[7] |
| P7C3 Analogs | P7C3, P7C3-A20 | Not directly reported as enzymatic activators | Neuroprotective effects observed | Does not appear to directly bind NAMPT[6] | While exhibiting neuroprotective effects attributed to NAMPT activation and NAD+ elevation, direct enzymatic activation is debated.[3][6] |
| Tool Compounds | NAMPT activator-6 | Not reported | Used for optical control of NAMPT | Not reported | Designed as a regulatory molecule for photoswitchable proteolysis-targeting chimeras (PS-PROTACs) to control NAMPT and NAD+ levels in a light-dependent manner.[9] |
Signaling Pathway and Experimental Workflow
To understand the context in which these activators function and how they are evaluated, the following diagrams illustrate the NAD+ salvage pathway and a typical experimental workflow for identifying and characterizing NAMPT activators.
Caption: The NAD+ Salvage Pathway and the role of NAMPT activators.
Caption: A generalized experimental workflow for discovering and validating NAMPT activators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NAMPT activators.
In Vitro Coupled Enzyme Assay for High-Throughput Screening
This assay is designed to identify compounds that activate NAMPT by measuring the production of NADH in a multi-enzyme reaction.
-
Principle: NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT1. Finally, alcohol dehydrogenase (ADH) uses NAD+ to convert an alcohol substrate to an aldehyde, producing the fluorescent molecule NADH. The rate of NADH production is proportional to NAMPT activity.[1]
-
Reagents:
-
Recombinant human NAMPT enzyme
-
Recombinant human NMNAT1 enzyme
-
Alcohol dehydrogenase (ADH)
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 12 mM MgCl2, 0.2% BSA)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
A reaction mixture containing NAMPT, NMNAT1, ADH, NAM, PRPP, and ATP is prepared in the reaction buffer.
-
Test compounds at various concentrations are added to the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of the reaction mixture to the wells.
-
The plate is incubated at room temperature for a set period (e.g., 20 minutes).[1]
-
The fluorescence of NADH is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.[1]
-
The rate of reaction is calculated from the fluorescence signal over time. Compounds that increase the reaction rate compared to a vehicle control (DMSO) are identified as potential activators.
-
Cellular NAD+ Level Measurement
This assay determines the ability of a NAMPT activator to increase intracellular NAD+ concentrations.
-
Principle: Cells are treated with the test compound, and then lysed. The NAD+ content in the cell lysate is measured using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product proportional to the amount of NAD+.
-
Cell Lines: HepG2, A549, or THP-1 human monocytic cells are commonly used.[1][7]
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the NAMPT activator or a vehicle control for a specified duration (e.g., 4 hours).[6]
-
After treatment, the cells are washed with PBS and lysed according to the protocol of the chosen NAD/NADH assay kit.
-
The NAD+ concentration in the lysate is determined by following the manufacturer's instructions for the assay kit.
-
Total protein concentration in the lysate is measured (e.g., using a BCA assay) to normalize the NAD+ levels.
-
FK866-Mediated Cytotoxicity Protection Assay
This cellular assay assesses the functional activity of NAMPT activators by their ability to rescue cells from the cytotoxic effects of a potent NAMPT inhibitor, FK866.
-
Principle: FK866 inhibits NAMPT, leading to NAD+ depletion and subsequent cell death. A functional NAMPT activator should counteract this effect by boosting the remaining NAMPT activity, thereby maintaining sufficient NAD+ levels for cell survival.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are co-treated with a fixed concentration of FK866 and varying concentrations of the test NAMPT activator.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
The ability of the test compound to increase cell viability in the presence of FK866, compared to treatment with FK866 alone, indicates its efficacy as a NAMPT activator in a cellular context.[1]
-
In Vivo Efficacy in a Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model
This preclinical model evaluates the neuroprotective effects of NAMPT activators in a disease-relevant context.
-
Animal Model: Adult male C57BL/6J mice are often used.[1]
-
Induction of CIPN: Peripheral neuropathy is induced by the administration of a chemotherapeutic agent, such as paclitaxel (B517696) (PTX).
-
Treatment: Mice are treated with the NAMPT activator (e.g., NAT-5r at 3 mg/kg) or a vehicle control.[1][3]
-
Outcome Measures:
-
Nerve Conduction Velocity (NCV): Sciatic nerve function is assessed by measuring the speed of electrical impulse propagation. A decrease in NCV is indicative of nerve damage, and restoration of NCV suggests a neuroprotective effect.[1][3]
-
Tissue NAD+ Levels: NAD+ concentrations are measured in relevant tissues, such as the sciatic nerve, to confirm the compound's target engagement in vivo.[1]
-
Behavioral Tests: Sensory function can be evaluated using tests such as the von Frey test for mechanical allodynia.
-
This guide provides a comparative overview of NAMPT activators, highlighting the diversity in their chemical structures, mechanisms of action, and biological activities. The provided experimental protocols offer a foundation for the continued discovery and characterization of novel NAMPT-targeted therapeutics.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 11. researchgate.net [researchgate.net]
Validating Target Engagement of NAMPT Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) activators. Due to the limited public availability of direct activation data for NAMPT activator-6, this document focuses on established alternative activators, presenting their comparative performance and detailing the experimental protocols crucial for assessing target engagement. This compound is primarily characterized as a crucial component in developing photoswitchable proteolysis-targeting chimeras (PS-PROTACs), which allow for optical control of NAMPT and NAD+ levels.[1][2]
Introduction to NAMPT and its Activation
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is essential for maintaining the cellular NAD+ pool.[3] NAD+ is a critical coenzyme in a vast array of cellular processes, including metabolism, DNA repair, and cell signaling.[4] Pharmacological activation of NAMPT is a promising therapeutic strategy for diseases associated with depleted NAD+ levels, such as age-related and neurodegenerative disorders.[4][5][6]
Validating that a small molecule directly binds to and activates NAMPT is a critical step in drug discovery. This guide outlines key experimental approaches and provides comparative data for several known NAMPT activators.
Comparative Analysis of NAMPT Activators
While direct quantitative data for this compound is not publicly available, several other small molecule activators have been well-characterized. The following table summarizes their performance in biochemical and binding assays.
| Compound Class | Activator Example | EC50 (µM) for NAMPT Activation | Binding Affinity (Kd) | Key Mechanistic Insights |
| Pyridyl Analog | SBI-797812 | 0.37 | Not explicitly stated, but binds to the rear channel of NAMPT.[7] | Allosteric activator; increases NAMPT's affinity for ATP, stabilizes the phosphorylated enzyme, and reduces NAD+ feedback inhibition.[8] |
| NATs | NAT | 5.7 | 379 nM | Binds to an allosteric site near the enzyme active site.[5] |
| NATs | NAT-5r (optimized NAT) | < 0.5 | Not explicitly stated | Improved potency over the parent compound, NAT.[6] |
| N-PAMs | Multiple examples | Varies | Varies (nM to µM range) | Positive allosteric modulators that bind to a "rear channel" of the enzyme, alleviating feedback inhibition by NAM and NAD+.[6] |
| Carbazole | P7C3 / P7C3-A20 | Not explicitly stated | Does not show direct binding in some assays.[7] | Enhances NAMPT activity and NMN production in a dose-dependent manner, particularly under cellular stress.[4][9][10] |
Experimental Protocols for Target Engagement Validation
A multi-faceted approach is essential to definitively validate the target engagement of a putative NAMPT activator. Below are detailed protocols for key biochemical, cellular, and biophysical assays.
Biochemical NAMPT Activity Assay
This assay directly measures the enzymatic activity of purified NAMPT in the presence of a test compound. A common method is a coupled-enzyme assay that measures the production of NAD+, which is then used to generate a fluorescent or colorimetric signal.
Principle: NAMPT synthesizes nicotinamide mononucleotide (NMN) from nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP). NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a dehydrogenase to reduce a substrate, leading to a measurable signal.
Materials:
-
Recombinant human NAMPT protein
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Resazurin or other suitable detection reagent
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.5-8.0)
-
96- or 384-well microplates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound or alternatives) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme and Substrate Preparation: Prepare a master mix containing NAMPT, NMNAT, ADH, NAM, PRPP, ATP, and ethanol in the assay buffer.
-
Assay Reaction:
-
Add the test compound dilutions to the microplate wells.
-
Initiate the reaction by adding the enzyme/substrate master mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Signal Detection:
-
Add the detection reagent (e.g., resazurin).
-
Incubate for a further 15-30 minutes.
-
Measure the fluorescence (Ex/Em ~540/590 nm for resorufin) or absorbance.
-
-
Data Analysis:
-
Subtract the background signal (wells without NAMPT).
-
Normalize the data to the vehicle control.
-
Plot the percentage of activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cellular NAD+ Measurement Assay
This assay determines the effect of the test compound on the intracellular concentration of NAD+, providing evidence of target engagement in a physiological context.
Principle: Cells are treated with the NAMPT activator, and the intracellular NAD+ levels are quantified using a cycling assay or by LC-MS.
Materials:
-
Cell line of interest (e.g., HEK293, U2OS)
-
Cell culture medium and reagents
-
Test compound
-
NAD+ extraction buffer (acidic for NAD+, basic for NADH)
-
NAD+/NADH cycling assay kit or access to LC-MS instrumentation
-
96-well plates for cell culture and assay
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-24 hours).
-
-
NAD+ Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the NAD+ using an acidic extraction buffer.
-
-
Quantification:
-
Cycling Assay: Neutralize the extracts and use a commercial NAD+ cycling assay kit according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
LC-MS: Use liquid chromatography-mass spectrometry for a more direct and sensitive quantification of NAD+.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration in each sample.
-
Compare the NAD+ levels in treated cells to vehicle-treated controls.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells or cell lysates.
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature indicates target engagement.
Materials:
-
Cell line expressing NAMPT
-
Test compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-NAMPT antibody
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thawing).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble NAMPT in the supernatant using Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble NAMPT against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus target engagement.
-
Biophysical Binding Assays
These assays provide direct evidence of binding between the compound and the purified target protein and can determine the binding affinity (Kd).
-
Surface Plasmon Resonance (SPR): Immobilize purified NAMPT on a sensor chip and flow different concentrations of the test compound over the surface. The binding is detected in real-time as a change in the refractive index.
-
Microscale Thermophoresis (MST): Label purified NAMPT with a fluorophore. The movement of the labeled protein through a microscopic temperature gradient changes upon binding to the test compound. This change is used to determine the binding affinity.
Visualizing Pathways and Workflows
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway.
Caption: The NAMPT-catalyzed step in the NAD+ salvage pathway.
Experimental Workflow for Target Engagement Validation
This diagram outlines the logical flow of experiments to validate a novel NAMPT activator.
Caption: A stepwise workflow for validating NAMPT activator target engagement.
References
- 1. This compound | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 2. Photoswitchable PROTACs for Reversible and Spatiotemporal Regulation of NAMPT and NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 9. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]
A Comparative Guide to the Analysis of NAMPT Activation: Featuring Activator-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analysis of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) activation, with a special focus on the novel compound "Activator-6." As a critical rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a significant target in research areas spanning from neurodegenerative diseases to oncology.[1][2] This document outlines the current understanding of NAMPT activation, compares different activators, and provides detailed experimental protocols for assessing the effects of these compounds, including Western blot analysis of downstream targets.
Understanding NAMPT Activation
NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1] NAD+ is an essential coenzyme in cellular metabolism and redox reactions and a substrate for enzymes like sirtuins and PARPs.[3][4] The activation of NAMPT can therefore boost intracellular NAD+ levels, which has shown therapeutic potential in various disease models.[5] It's important to note that "activation" of NAMPT by small molecules is often assessed through enzymatic assays that measure the production of NMN or NAD+, rather than by direct visualization of an "activated state" on a Western blot, which is typically used for assessing post-translational modifications like phosphorylation. Western blotting is more commonly employed to measure changes in the expression levels of NAMPT itself or its downstream effector proteins.
Comparison of NAMPT Activators
While direct experimental data for the Western blot analysis of NAMPT activation by Activator-6 is not publicly available, we can compare it to other known NAMPT activators based on their mechanisms and the available data.
| Activator | Proposed Mechanism of Action | Available Experimental Data | Key Features |
| Activator-6 | Regulatory molecule for an optical control system of NAMPT and NAD+. Used in photoswitchable proteolysis-targeting chimeras (PS-PROTACs) to achieve reversible, light-dependent regulation of NAMPT.[6][7] | Primarily described in the context of designing PS-PROTACs for light-dependent control of NAMPT levels.[6][7] | Enables precise spatiotemporal control of NAMPT activity and NAD+ levels through optical manipulation.[6][7] |
| SBI-797812 | Allosteric activator that shifts the NAMPT reaction equilibrium towards NMN formation, increases affinity for ATP, and blunts feedback inhibition by NAD+.[8] | Shown to increase intracellular NMN and NAD+ in cultured cells and elevate liver NAD+ in mice.[8] Characterized by enzymatic assays and Western blotting for downstream effects (e.g., PARP-1 activity).[8] | Orally active and turns NAMPT into a more efficient "super catalyst" for NMN generation.[8] |
| NAT (Nicotinamide Adenine Dinucleotide-like Compound) | Binds to an allosteric site on NAMPT, leading to a conformational change that enhances its catalytic activity.[9] | Identified through high-throughput screening and shown to increase NAMPT enzyme activity in vitro and cellular NAD levels.[9][10] Derivatives like NAT-5r show improved potency.[9] | Serves as a scaffold for the development of more potent NAMPT activators with neuroprotective properties.[9] |
| P7C3 | Initially identified for its neuroprotective effects, it was later found to bind to and activate NAMPT, leading to elevated NAD levels.[9] | Demonstrated to have proneurogenic and neuroprotective activity in various models of neurodegeneration.[9] | A well-studied compound with a clear in vivo neuroprotective phenotype linked to its NAMPT-activating properties.[9] |
Signaling Pathways and Experimental Workflows
To visualize the context of NAMPT activation and the methodologies used for its analysis, the following diagrams are provided.
Caption: NAMPT signaling pathway and points of modulation.
Caption: Standard workflow for Western blot analysis.
Experimental Protocol: Western Blot Analysis of Downstream NAMPT Activation Markers
This protocol details a representative Western blot analysis to assess the downstream effects of a NAMPT activator, such as changes in the levels or activity of SIRT1 or PARP-1.
1. Sample Preparation
-
Culture cells to desired confluency and treat with the NAMPT activator (e.g., Activator-6 with appropriate light stimulation, SBI-797812, or NAT) or vehicle control for the specified duration.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[11]
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. SDS-PAGE
-
Prepare protein samples by mixing with Laemmli loading buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13] PVDF membranes are recommended for their durability and higher binding capacity.[11]
4. Blocking
-
Block the membrane with a solution of 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11][14] Blocking prevents non-specific binding of the antibodies to the membrane.[14]
5. Antibody Incubation
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SIRT1, anti-PARP1, or anti-PAR to detect PARylation as a marker of PARP activity) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[13]
-
Capture the chemiluminescent signal using an imaging system or autoradiography film.
-
Perform densitometric analysis of the bands using appropriate software to quantify the relative protein expression levels, normalizing to a loading control such as GAPDH or β-actin.
Conclusion
While direct evidence of NAMPT activation by Activator-6 via Western blot is not yet in the public domain, the compound's role in advanced methodologies like PS-PROTACs highlights a novel approach to modulating NAMPT activity.[6][7] For researchers investigating Activator-6 or other NAMPT activators, the provided Western blot protocol for downstream targets offers a robust method to assess the functional consequences of NAMPT activation. A multi-faceted approach, combining enzymatic assays to measure direct NAMPT activity with Western blotting to analyze downstream signaling, will provide the most comprehensive understanding of these promising therapeutic compounds.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of allosteric NAMPT activators [morressier.com]
- 6. NAMPT activator-6 | NAMPT Activator | MedChemExpress [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. youtube.com [youtube.com]
A Comparative Guide: NAMPT Activator-Mediated Rescue of FK866-Induced Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of NAMPT activators and the NAMPT inhibitor, FK866, with a focus on the ability of activators to rescue the cytotoxic effects of NAMPT inhibition. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to NAMPT Modulation
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[1] NAD+ is an essential coenzyme for numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1] Due to the high metabolic demands of cancer cells, they are often highly dependent on the NAMPT-mediated salvage pathway for their survival, making NAMPT an attractive target for cancer therapy.[1][2]
FK866 is a highly potent and specific non-competitive inhibitor of NAMPT.[2] By binding to the NAMPT active site, FK866 blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), leading to the depletion of intracellular NAD+ pools.[1][2] This depletion subsequently triggers a cascade of events, including ATP depletion and ultimately, apoptotic cell death in cancer cells.[2][3]
This guide will explore the dynamic interplay between NAMPT inhibition by FK866 and the rescue of this inhibition by a NAMPT activator, providing a quantitative and mechanistic overview for researchers in the field.
Quantitative Data: Rescue of FK866-Induced Cytotoxicity by a NAMPT Activator
The following table summarizes the dose-dependent rescue effect of the NAMPT activator NAT-5r on the viability of U2OS osteosarcoma cells treated with the NAMPT inhibitor FK866.
| Compound Concentration (µM) | Cell Viability (%) with 10 nM FK866 + NAT-5r |
| 0 | ~20% |
| 0.1 | ~40% |
| 1 | ~80% |
| 10 | ~100% |
Data is estimated from the dose-response curve presented in Lee et al., 2022.[4]
Experimental Protocols
Key Experiment: NAMPT Activator Rescue of FK866-Induced Cytotoxicity in U2OS Cells
This protocol outlines the methodology used to assess the ability of a NAMPT activator to rescue the cytotoxic effects of FK866.
1. Cell Culture and Seeding:
-
U2OS (human osteosarcoma) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experimental period and are allowed to attach overnight.
2. Compound Treatment:
-
Cells are pre-treated with increasing concentrations of the NAMPT activator (e.g., NAT-5r) for 2 hours.
-
Following the pre-treatment, a fixed concentration of FK866 (e.g., 10 nM) is added to the wells containing the NAMPT activator.
-
Control wells include cells treated with DMSO (vehicle), FK866 alone, and the NAMPT activator alone.
3. Incubation:
-
The treated cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Cell Viability Assessment:
-
Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
5. Data Analysis:
-
The luminescence signal from each well is normalized to the signal from the DMSO-treated control wells (representing 100% viability).
-
The results are plotted as a dose-response curve of the NAMPT activator concentration versus cell viability.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: The NAMPT signaling pathway and points of intervention by FK866 and NAMPT activators.
Experimental Workflow
Caption: Workflow for the FK866-induced cytotoxicity rescue experiment.
Logical Relationship of Inhibition and Rescue
Caption: The logical cascade of FK866-induced cell death and its rescue by a NAMPT activator.
References
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NAMPT Activator-6 Efficacy: Primary Cells Versus Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of NAMPT Activator-6
The activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, presents a promising therapeutic strategy for a variety of diseases associated with depleted NAD+ levels. This compound (NAM-pA6) has emerged as a molecule of interest in this class. This guide provides a comparative analysis of the efficacy of this compound in primary cells and immortalized cell lines, supported by available experimental data and detailed protocols to aid in research and development.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and other relevant NAMPT activators in various cell types.
Table 1: Efficacy of this compound in a Cancer Cell Line
| Cell Line | Assay | Parameter | Value |
| A549 (Human Lung Carcinoma) | Biochemical NAMPT Assay | EC50 | 2.75 µM[1] |
| A549 (Human Lung Carcinoma) | Cellular NAD+/NADH Assay (4-hour treatment) | Fold Increase in NAD+/NADH | ~1.5-fold (at 10 µM)[1] |
Table 2: Efficacy of Other NAMPT Activators in Cell Lines
| Activator | Cell Line | Assay | Parameter | Value |
| SBI-797812 | A549 | Cellular NAD+ Assay (4-hour treatment) | Fold Increase in NAD+ | 2.2-fold (at 10 µM)[2] |
| NAT-5r | HepG2 (Human Liver Carcinoma) | Cellular NAD+ Assay (4-hour treatment) | Fold Increase in NAD+ | Significant elevation (comparable to 300 µM NMN) |
| Compound 10 | A549 | Cellular NAD+/NADH Assay (4-hour treatment) | Fold Increase in NAD+/NADH | ~2.5-fold (at 10 µM)[1] |
Table 3: Efficacy of NAMPT Activators in Primary Cells and Ex Vivo Tissues
| Activator | Cell Type | Assay | Parameter | Value |
| SBI-797812 | Human Primary Myotubes | Cellular NMN and NAD+ Assays | Fold Increase | Dose-dependent increase in both NMN and NAD+ |
| Compound 10 | Ex Vivo Mouse Islets | Cellular NAD+ Assay | Fold Increase in Total NAD+ | ~3.1-fold (at 5 µM)[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved, the following diagrams are provided in Graphviz DOT language.
NAMPT-Mediated NAD+ Salvage Pathway
This diagram illustrates the central role of NAMPT in the NAD+ salvage pathway, the target of this compound.
References
Validating the Downstream Effects of NAMPT Activator-6 with Transcriptomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NAMPT activator-6 (SBI-797812) and other known NAMPT activators, focusing on the validation of their downstream effects using transcriptomics. While direct, publicly available transcriptomic data for this compound is limited, this document synthesizes the current understanding of its mechanism and compares it with alternative compounds for which transcriptomic information is available.
Introduction to NAMPT Activation
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[3] Activation of NAMPT presents a therapeutic strategy for conditions associated with NAD+ decline, such as aging and metabolic disorders.[3] this compound, identified as SBI-797812, is a potent small molecule that enhances NAMPT activity, leading to increased intracellular NAD+ levels.[4][5][6]
Comparison of NAMPT Activators
Several small molecules have been identified as NAMPT activators, each with distinct structural features and mechanisms of action. This section compares this compound (SBI-797812) with two other prominent classes of activators: the "NAT" series and the P7C3 compounds.
| Feature | This compound (SBI-797812) | NAT Activators | P7C3/P7C3-A20 |
| Mechanism of Action | Allosteric activator that increases NAMPT's affinity for ATP, stabilizes the phosphorylated enzyme, and reduces NAD+ feedback inhibition.[5][6][7] | Allosteric activators that bind near the enzyme active site.[1] | Proposed to activate NAMPT and increase NAD+ levels, though direct binding has been debated.[8] |
| Reported Cellular Effects | Increases intracellular NMN and NAD+ levels in various cell lines and in mouse liver.[4][5][6] | Increase intracellular NAD+ levels and induce metabolic and transcriptional reprogramming.[1] | Neuroprotective effects; shown to increase NAD+ levels in cells. |
| EC50 | ~0.37 µM for human NAMPT activation.[5] | Varies by specific compound. | Varies by specific compound. |
Downstream Transcriptomic Effects
A study involving the treatment of neural stem cells (NSCs) with a NAMPT activator from the NAT series and P7C3-A20 revealed a "slight overall change of transcriptome," with 70 genes showing similar expression changes between the two treatments. This suggests a targeted and specific downstream effect of NAMPT activation.
Key Transcriptional Changes Observed with NAT and P7C3-A20 Treatment in NSCs:
| Gene Category | Direction of Change | Specific Genes | Implied Functional Consequence |
| Central Energy Metabolism | Upregulated | Ogdhl, Pdk2 | Enhanced TCA cycle activity |
| Amino Acid Transport | Upregulated | - | Increased nutrient uptake and metabolism |
| Cell Migration | Downregulated | - | Regulation of cell movement |
| CNS Development | Upregulated | - | Promotion of neural differentiation/function |
Given that SBI-797812 also functions by activating NAMPT and increasing NAD+ levels, it is plausible that it would induce a similar, targeted transcriptomic response related to the enhancement of cellular metabolism and stress resistance pathways. The activation of NAD+-dependent enzymes like sirtuins is a key downstream event of NAMPT activation, which in turn can modulate the expression of a wide array of genes involved in metabolic control and cellular protection.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in NAMPT activation and its analysis, the following diagrams are provided.
Experimental Protocols
This section details a representative protocol for conducting a transcriptomic analysis to validate the downstream effects of a NAMPT activator, based on methodologies reported in the literature.[1]
Objective: To identify and quantify the changes in gene expression in a cellular model following treatment with a NAMPT activator.
Materials:
-
Cell line of interest (e.g., human neural stem cells)
-
Cell culture medium and supplements
-
This compound (SBI-797812) and/or alternative activators
-
Vehicle control (e.g., DMSO)
-
TRIzol reagent or equivalent for RNA extraction
-
RNeasy Mini Kit (Qiagen) or equivalent
-
PrimeScript RT Master Mix (Takara) or equivalent for reverse transcription
-
Reagents and consumables for cDNA library preparation (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells under standard conditions to the desired confluency.
-
Treat cells with the NAMPT activator at a predetermined concentration (e.g., 1-10 µM) or with the vehicle control.
-
Incubate for a specified period (e.g., 24-72 hours) to allow for transcriptional changes.
-
Harvest cells for RNA extraction.
-
-
Total RNA Extraction:
-
Lyse the cells directly in the culture dish using TRIzol reagent.
-
Isolate the aqueous phase containing RNA following the manufacturer's protocol.
-
Purify the total RNA using a column-based method, such as the RNeasy Mini Kit, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
RNA-seq Library Preparation:
-
Starting with high-quality total RNA (e.g., RIN > 8.0), enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to enrich for adapter-ligated fragments.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the indexed libraries and sequence them on a high-throughput sequencing platform according to the manufacturer's instructions.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treated and control groups to identify significantly upregulated and downregulated genes.
-
Conduct pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by the NAMPT activator.
-
Conclusion
This compound (SBI-797812) is a potent molecule that effectively increases cellular NAD+ levels. While direct transcriptomic data for this compound is not yet widely available, research on other NAMPT activators indicates that its downstream effects likely involve a targeted modulation of genes related to cellular metabolism and stress response. The provided experimental framework offers a robust method for researchers to conduct their own transcriptomic studies to further elucidate and validate the specific downstream effects of this compound and compare them with other therapeutic alternatives. This approach will be crucial for advancing our understanding of NAMPT activation and its potential in various therapeutic areas.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling NAMPT Activator-6
For researchers, scientists, and drug development professionals working with NAMPT activator-6, this guide provides immediate and essential safety and logistical information. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling novel research chemicals should be strictly followed. As with other NAMPT modulators, it is prudent to treat this compound as a potentially hazardous substance.
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment (PPE) is recommended as a minimum standard:
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required if there is a splash hazard. | Protects eyes from splashes of chemicals or airborne particles. | EN 166 or equivalent |
| Skin Protection | Nitrile gloves. A standard laboratory coat should be worn and buttoned. | Prevents skin contact with the chemical. Nitrile gloves are recommended for their chemical resistance. | EN ISO 27065 for lab coats |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood. Use a certified respirator if dust or aerosols are generated. | Protects against inhalation of harmful dust or aerosols. | Varies by region (e.g., NIOSH in the U.S., EN in Europe) |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. | N/A |
Immediate Action: It is imperative to request and review the complete Safety Data Sheet (SDS) from the supplier of this compound before use. This document will contain specific and detailed safety information.
Logistical Information: Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. While specific stability data is limited, general guidelines for similar compounds suggest the following:
| Compound | Storage Temperature | Duration | Light Sensitivity |
| NAMPT activator-1 | -80°C or -20°C | 6 months at -80°C, 1 month at -20°C | Protect from light |
| SBI-797812 | -80°C or -20°C | 2 years at -80°C, 1 year at -20°C | Not specified |
| Nampt-IN-1 | -20°C | ≥4 years | Not specified |
| This compound | Room temperature (in continental US; may vary elsewhere) | Refer to Certificate of Analysis | Not specified |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Treat it as a chemical waste product. Do not dispose of it down the drain or in regular trash. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Protocols
Measurement of NAMPT Activity
A common method to assess the activity of NAMPT activators is through a coupled enzyme assay. This assay monitors the production of NAD+ by linking it to a subsequent reaction that generates a detectable signal, such as fluorescence.
Principle:
-
NAMPT converts nicotinamide (B372718) (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).
-
NMNAT1 (Nicotinamide mononucleotide adenylyltransferase 1) converts NMN to NAD+.
-
Alcohol dehydrogenase (ADH) uses NAD+ to convert ethanol (B145695) to acetaldehyde, which reduces a fluorescent probe.
General Procedure:
-
Prepare a reaction mixture containing the necessary enzymes (NAMPT, NMNAT1, ADH), substrates (NAM, PRPP, ethanol), and a fluorescent probe in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and monitor the increase in fluorescence over time using a plate reader.
-
The rate of fluorescence increase is proportional to the NAMPT activity.
-
Calculate the EC50 value, which is the concentration of the activator that produces 50% of the maximal response.
Quantitative Data for NAMPT Activators
| Compound | EC50 (µM) | KD (nM) | Cell-Based Assay Notes |
| NAT | 5.7 | 379 | Protects U2OS cells from FK866-induced toxicity. |
| Nampt activator-1 | 3.3-3.7 | Not Reported | Potent NAMPT activator. |
| Nampt activator-2 | 0.023 | Not Reported | Potent NAMPT activator. |
| SBI-797812 | 0.37 | Not Reported | Increases NMN and NAD+ levels in A549 cells. |
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: The NAMPT enzyme is the rate-limiting step in the NAD+ salvage pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
